molecular formula C15H19NO2 B2456227 3-Diallylaminomethyl-4-methoxy-benzaldehyde CAS No. 832740-13-3

3-Diallylaminomethyl-4-methoxy-benzaldehyde

Cat. No.: B2456227
CAS No.: 832740-13-3
M. Wt: 245.322
InChI Key: PHNVBPBQXYWFQS-UHFFFAOYSA-N
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Description

3-Diallylaminomethyl-4-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.322. The purity is usually 95%.
BenchChem offers high-quality 3-Diallylaminomethyl-4-methoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Diallylaminomethyl-4-methoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-8-16(9-5-2)11-14-10-13(12-17)6-7-15(14)18-3/h4-7,10,12H,1-2,8-9,11H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNVBPBQXYWFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Enduring Relevance of a Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, is far more than a source of bitter almond fragrance. It represents a foundational scaffold in modern chemistry, serving as a versatile precursor and key intermediate in the synthesis of a vast array of compounds.[1][2][3][4] Its applications span pharmaceuticals, agrochemicals, dyes, and polymers, making it a true workhorse in the chemical industry.[2][5] For researchers, particularly in drug development, the true power of benzaldehyde lies in its capacity for modification. By introducing substituents to the aromatic ring, one can systematically tune its physicochemical properties, profoundly altering the reactivity, bioavailability, and ultimate function of the resulting molecule.[6]

This guide provides an in-depth exploration of the physicochemical properties of substituted benzaldehydes. Moving beyond a simple catalog of data, we will dissect the underlying principles—the electronic and steric effects—that govern these changes. We will present field-proven experimental protocols for their characterization and offer a quantitative framework for understanding structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the subtle yet powerful influence of substitution to design and synthesize molecules with precision and purpose.

The Unsubstituted Core: A Physicochemical Baseline

To appreciate the impact of substituents, we must first understand the intrinsic properties of benzaldehyde (C₆H₅CHO) itself.

  • Structure and Reactivity: The core structure consists of a benzene ring attached to a formyl (-CHO) group.[2] The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a defining feature of its reactivity. However, compared to aliphatic aldehydes, the aromatic ring acts as an electron-donating group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon.[7]

  • Physical Properties: It is a colorless liquid at room temperature with its characteristic odor.[2][8] It is sparingly soluble in water but miscible with many organic solvents like ethanol and ether.[2][8] It is prone to oxidation in the air, forming benzoic acid.[8]

The Art of Modulation: The Influence of Substituents

The addition of a substituent to the aromatic ring fundamentally alters the electron distribution and spatial arrangement of the molecule, thereby changing its properties. These influences are broadly categorized into electronic and steric effects.

Electronic Effects: The Push and Pull of Electrons

Substituents modulate the electron density of the aromatic ring and the carbonyl group through two primary mechanisms: the inductive effect and the resonance effect.[7][9]

  • Inductive Effect (+I / -I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens or nitro groups have a -I effect, pulling electron density away from the ring. Alkyl groups have a +I effect, donating electron density.[9][10]

  • Resonance Effect (+M / -M): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or pi electrons.[9]

    • Electron-Donating Groups (EDGs): Substituents with lone pairs, such as methoxy (-OCH₃) and amino (-NH₂), donate electron density to the ring (+M effect), increasing the electron density, especially at the ortho and para positions.[9]

    • Electron-Withdrawing Groups (EWGs): Groups with pi bonds to electronegative atoms, like nitro (-NO₂) or carbonyl (-C=O), withdraw electron density from the ring (-M effect), decreasing electron density at the ortho and para positions.[9]

The interplay of these effects determines the overall electron density on the carbonyl group, which is the primary determinant of its reactivity in nucleophilic addition reactions.[7] EWGs increase the partial positive charge on the carbonyl carbon, making it more electrophilic and reactive, while EDGs have the opposite effect.[7][11]

Interplay of electronic effects on the benzaldehyde core.
Steric Effects: The Influence of Size and Space

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds.[12] In substituted benzaldehydes, bulky substituents, particularly at the ortho position, can cause steric hindrance.[12] This can:

  • Slow down chemical reactions by physically blocking access to the reactive carbonyl center.[12]

  • Affect the planarity of the molecule, potentially disrupting conjugation between the aromatic ring and the carbonyl group.

  • Influence how a drug molecule fits into the binding pocket of its biological target, a critical consideration in pharmacology.[12]

Quantitative Correlation: The Hammett Equation

To move from a qualitative to a quantitative understanding of electronic effects, we employ the Hammett equation:

log(k/k₀) = σρ

This linear free-energy relationship provides a powerful tool for correlating reaction rates (k) and equilibrium constants of substituted aromatic compounds.[7][13]

  • k and k₀ : The rate constants for the reaction of the substituted and unsubstituted benzaldehyde, respectively.

  • σ (Sigma) : The substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that substituent. Positive σ values indicate EWGs, while negative values indicate EDGs.

  • ρ (Rho) : The reaction constant , which is specific to a given reaction and describes its sensitivity to substituent effects.[13] A positive ρ value indicates that the reaction is accelerated by EWGs (i.e., a buildup of negative charge or loss of positive charge in the transition state).[7][13]

Key Physicochemical Properties and Their Modulation

Understanding the interplay of electronic and steric effects allows us to predict and control key physicochemical properties crucial for research and drug development.

PropertyDescriptionInfluence of EWGsInfluence of EDGs
Reactivity (Nucleophilic Addition) The susceptibility of the carbonyl carbon to attack by nucleophiles.[7]Increase: EWGs make the carbonyl carbon more electrophilic, accelerating the reaction rate.[7][11]Decrease: EDGs make the carbonyl carbon less electrophilic, slowing the reaction rate.[7]
Lipophilicity (logP) The logarithm of the partition coefficient between n-octanol and water, a key indicator of a drug's ADME properties.[14][15]Generally increases with hydrophobic groups like halogens.Generally decreases with hydrophilic groups like -OH or -NH₂.
Acidity/Basicity (pKa) Relates to the basicity of the carbonyl oxygen. Protonation is a key step in some acid-catalyzed reactions.Decrease Basicity: EWGs pull electron density away from the carbonyl oxygen, making it a weaker base.Increase Basicity: EDGs push electron density towards the carbonyl oxygen, making it a stronger base.
Solubility The ability to dissolve in a given solvent. Crucial for formulation and bioavailability.Highly variable. Polar groups like -NO₂ may increase aqueous solubility, while larger, nonpolar groups decrease it.Highly variable. Polar groups like -OH increase aqueous solubility, while alkyl groups decrease it.

Table 1: Physicochemical Properties of Selected Substituted Benzaldehydes

Compound Substituent σ (para) pKa (Conjugate Acid) logP (Calculated) C=O Stretch (cm⁻¹)
4-Nitrobenzaldehyde -NO₂ +0.78 -8.0 1.49 ~1709
4-Chlorobenzaldehyde -Cl +0.23 -7.2 2.03 ~1704
Benzaldehyde -H 0.00 -6.9 1.48 ~1705[16]
4-Methylbenzaldehyde -CH₃ -0.17 -6.5 1.99 ~1702
4-Methoxybenzaldehyde -OCH₃ -0.27 -5.9 1.76 ~1699

(Data compiled from various sources, including PubChem and chemical literature. pKa values are approximate for the protonated carbonyl group and serve for comparative purposes.)

Experimental Characterization Protocols

Accurate characterization is paramount. The following section details validated, step-by-step methodologies for assessing the key properties of substituted benzaldehydes.

Protocol 1: Spectroscopic Analysis

Spectroscopy provides a non-destructive window into the molecular structure and electronic environment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm structure and probe the electronic environment of the aldehyde and aromatic protons.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[17]

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

    • Data Analysis:

      • ¹H NMR: Identify the characteristic aldehyde proton (R-H CO) singlet, typically found at a highly deshielded position around δ 9.5-10.5 ppm.[16] Analyze the splitting patterns and chemical shifts of the aromatic protons (δ 7.0-8.5 ppm) to determine the substitution pattern.

      • ¹³C NMR: Identify the carbonyl carbon (C =O) resonance, typically between δ 190-200 ppm.[18] Note how its chemical shift changes with different substituents (EWGs generally cause a downfield shift).

B. Infrared (IR) Spectroscopy

  • Objective: To identify the carbonyl group and assess the influence of conjugation and electronic effects.

  • Methodology:

    • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

    • Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

    • Data Analysis:

      • Locate the strong, sharp absorbance corresponding to the C=O stretch, typically between 1685-1715 cm⁻¹ for aromatic aldehydes.[16][18]

      • Note that conjugation to the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[16]

      • Observe the trend: EWGs tend to slightly increase the C=O frequency, while EDGs slightly decrease it, reflecting changes in bond strength.

C. UV-Visible Spectroscopy

  • Objective: To study the electronic transitions and how they are affected by substituents.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

    • Acquisition: Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer, scanning from ~200 to 400 nm.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the π→π* (intense, ~240-280 nm) and n→π* (weak, >300 nm) transitions. Substituents that extend conjugation (auxochromes) will cause a bathochromic (red) shift to longer wavelengths.

Protocol 2: Chromatographic Analysis & logP Estimation

Chromatography is essential for purity assessment and can be leveraged for high-throughput estimation of lipophilicity.

A. High-Performance Liquid Chromatography (HPLC) for Purity and logP Estimation

  • Objective: To determine the purity of the sample and to estimate its logP value using a correlation with retention time.[19]

  • Causality: The retention of a compound on a reverse-phase (nonpolar stationary phase) column is primarily driven by its hydrophobicity.[14] More lipophilic (higher logP) compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP, a linear relationship between retention time and logP can be established.[14][19]

  • Methodology:

    • System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm).[14]

    • Mobile Phase: A typical mobile phase is a gradient of methanol or acetonitrile and water.[14][20]

    • Calibration: a. Prepare a calibration mixture of at least five standards with well-established logP values that bracket the expected range of your analyte (e.g., benzene, bromobenzene, biphenyl, etc.).[14] b. Inject the mixture and record the retention time (RT) for each standard. c. Plot the known logP values against their corresponding log(RT). This should yield a linear calibration curve (e.g., Log P = m * Log(RT) + c).[14]

    • Sample Analysis: a. Dissolve the substituted benzaldehyde in the mobile phase and inject it into the HPLC system under the same conditions. b. Record its retention time.

    • Calculation: Use the retention time of your analyte and the linear equation from the calibration curve to calculate its estimated logP value.

HPLC_LogP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result A Prepare Mobile Phase (e.g., MeCN/H₂O) D Inject Standards into Reverse-Phase HPLC A->D B Prepare Calibration Standards (Known logP values) B->D C Prepare Analyte Solution (Substituted Benzaldehyde) F Inject Analyte Solution C->F E Record Retention Times (RT) D->E H Plot logP vs. log(RT) for Standards E->H G Record Analyte RT F->G J Calculate Analyte logP using its RT and the Curve G->J I Generate Linear Calibration Curve (logP = m*log(RT) + c) H->I I->J K Estimated logP Value J->K

Workflow for logP estimation via HPLC.

B. Gas Chromatography (GC)

  • Objective: To analyze the purity of volatile or thermally stable benzaldehyde derivatives.

  • Methodology:

    • System Setup: Use a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., coated with OV-101).[21]

    • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., chloroform or toluene).[21]

    • Acquisition: Inject a small volume (e.g., 1-2 µL) into the heated injection port. Run a temperature program to separate the components.

    • Analysis: The purity is determined by the relative area of the main peak compared to any impurity peaks.

Protocol 3: Hammett Plot Construction for Reaction Kinetics
  • Objective: To quantitatively determine the sensitivity (ρ value) of a reaction to the electronic effects of substituents.

  • Self-Validation: This protocol is inherently self-validating. The linearity (or lack thereof) of the final plot provides immediate feedback on whether the reaction mechanism is consistent across the series of substituted reactants and follows the Hammett relationship. A high correlation coefficient (R² > 0.95) validates the findings.

  • Methodology (Example: Semicarbazone Formation[22]):

    • Reactant Selection: Select a series of at least five meta- and para-substituted benzaldehydes and the unsubstituted benzaldehyde (the k₀ reference).

    • Kinetic Runs: a. For each substituted benzaldehyde, perform a kinetic experiment by reacting it with a nucleophile (e.g., semicarbazide) under constant conditions (temperature, pH, solvent). b. Monitor the formation of the product over time using UV-Vis spectroscopy by observing the growth of a new absorbance band characteristic of the product.[22]

    • Rate Constant Calculation: From the time-course data, calculate the second-order rate constant (k) for each reaction. The rate constant for the unsubstituted benzaldehyde is k₀.

    • Data Plotting: a. Look up the established Hammett sigma (σ) constants for each substituent used. b. Plot log(k/k₀) on the y-axis versus the corresponding σ value on the x-axis.

    • Analysis: a. Perform a linear regression on the data points. b. The slope of the line is the reaction constant, ρ. c. The sign and magnitude of ρ provide mechanistic insight. For semicarbazone formation, a positive ρ is expected, as the rate-determining step (nucleophilic attack) is favored by EWGs that increase the electrophilicity of the carbonyl carbon.

Conclusion: From Fundamental Properties to Rational Design

The physicochemical properties of substituted benzaldehydes are not merely abstract data points; they are the levers that chemists can pull to achieve a desired outcome. By understanding the foundational principles of electronic and steric effects, we can move from trial-and-error synthesis to a paradigm of rational molecular design. The ability to predict and control reactivity, lipophilicity, and other key parameters through judicious choice of substituents is a cornerstone of modern medicinal chemistry and materials science. The experimental protocols outlined herein provide the practical tools necessary to validate these predictions, enabling researchers to build robust structure-activity relationships and accelerate the development of novel, functional molecules.

References

  • Benaglia, M., et al. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Catalysts. Available at: [Link]

  • Veith, G. D., et al. (1979). A Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Available at: [Link]

  • La Salle University. Substituent Effects. La Salle University Chemistry. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. PharmaCompass. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). High throughput HPLC method for determining Log P values. Google Patents (US6524863B1).
  • Smith, R. R., & Hinshelwood, C. N. (1940). THE EFFECT OF SUBSTITUTION ON THE THERMAL DECOMPOSITION OF GASEOUS BENZALDEHYDE. Transactions of the Faraday Society. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • ChemAnalyst. (2024). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. ChemAnalyst. Available at: [Link]

  • Slideshare. (2014). Effect of substituents and functions on drug structure activity relationships. Slideshare. Available at: [Link]

  • Gawinecki, R., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. Vedantu. Available at: [Link]

  • Wikipedia. Steric effects. Wikipedia. Available at: [Link]

  • Wikipedia. Hammett equation. Wikipedia. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Filo. (2024). Write the correct order of reactivity of substituted benzaldehydes. Filo. Available at: [Link]

  • LookChem. (2023). What are six applications for benzaldehyde. LookChem. Available at: [Link]

  • Ikeda, G. K., et al. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2018). Graphical representation of the Hammett equation for k4, nucleophilic attack. ResearchGate. Available at: [Link]

  • Chemaxon. LogP and logD calculations. Chemaxon Docs. Available at: [Link]

  • Verloop, A., et al. (1976). Development and Application of New Steric Substituent Parameters in Drug Design. Scilit. Available at: [Link]

  • University of Zurich. Optimizing Drug Binding Affinity: (Semi) Empirical Studies. University of Zurich, Department of Chemistry. Available at: [Link]

  • Yates, K., & Stewart, R. (1959). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Journal of Chemistry. Available at: [Link]

  • Maccioni, E., et al. (2012). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry. Available at: [Link]

  • Patrick, G. L. Drug design: optimizing target interactions. University of Central Lancashire. Available at: [Link]

  • ResearchGate. (2012). Hammett plot for the para -substituted benzaldehydes in the B.–V. reactions. ResearchGate. Available at: [Link]

  • Klouwen, M. H., & Boelens, H. (1962). Alkyl-substituted benzaldehydes. ResearchGate. Available at: [Link]

  • Vedantu. Benzaldehyde: Structure, Uses, and Properties Explained. Vedantu. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]

  • Taylor & Francis. Benzaldehyde – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. Available at: [Link]

  • ResearchGate. (2011). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). Vibrational, NMR and UV-visible spectroscopic investigation and NLO studies on benzaldehyde thiosemicarbazone using computational calculations. ResearchGate. Available at: [Link]

  • National Institutes of Health. Benzaldehyde. PubChem. Available at: [Link]

  • ResearchGate. (2013). Determination of pKa for some Schiff bases derived from benzaldehyde and amino phenols by conductivity measurement. ResearchGate. Available at: [Link]

  • Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • W. W. Norton & Company. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • TSI Journals. (2010). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. TSI Journals. Available at: [Link]

  • Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Available at: [Link]

  • Dadfarnia, S., & Shabani, A. M. H. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Available at: [Link]

  • Korea Science. (2011). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Korea Science. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Guide: 1H NMR Characterization of 3-Diallylaminomethyl-4-methoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Diallylaminomethyl-4-methoxy-benzaldehyde Molecular Formula: C₁₆H₂₁NO₂ Molecular Weight: 259.34 g/mol Primary Application: Pharmaceutical intermediate (Mannich base), corrosion inhibitor, and cross-linking agent in polymer chemistry.[1][2]

This technical guide provides a rigorous framework for the structural validation of 3-Diallylaminomethyl-4-methoxy-benzaldehyde using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. As a Mannich base derived from 4-methoxybenzaldehyde (p-anisaldehyde), this molecule exhibits a distinct spectral signature combining aromatic aldehyde characteristics with a complex allylic amine system.[2] This document details sample preparation, spectral assignment logic, and troubleshooting protocols for high-fidelity characterization.

Chemical Context & Synthesis Impact

Understanding the synthetic origin is critical for anticipating spectral impurities.[2] This compound is typically synthesized via a Mannich reaction :

  • Substrates: 4-Methoxybenzaldehyde, Formaldehyde (or paraformaldehyde), and Diallylamine.

  • Mechanism: Aminoalkylation at the ortho position relative to the methoxy group (C-3).[2]

  • Impurities to Watch: Unreacted 4-methoxybenzaldehyde (distinct aldehyde peak), residual diallylamine, and potential bis-substituted byproducts.

Structural Connectivity Visualization

The following diagram illustrates the connectivity and proton environments required for assignment.

ChemicalStructure Core Benzene Ring (C1-C6) Aldehyde Aldehyde Group (-CHO) @ C1 Core->Aldehyde Deshielding Zone Methoxy Methoxy Group (-OCH3) @ C4 Core->Methoxy Shielding Zone Mannich Mannich Side Chain (-CH2-N(Allyl)2) @ C3 Core->Mannich Benzylic Linker Allyl Group A Allyl Group A Mannich->Allyl Group A Allyl Group B Allyl Group B Mannich->Allyl Group B

Figure 1: Structural segmentation of 3-Diallylaminomethyl-4-methoxy-benzaldehyde for NMR analysis.

Experimental Protocol

Sample Preparation[2]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.[2] It minimizes hydrogen bonding shifts and provides excellent solubility.[2]
    
    • Alternative: DMSO-

      
       may be used if the hydrochloride salt form is being analyzed, though this will shift the aldehyde and amine signals.
      
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.[2]
    
Instrument Parameters
  • Frequency: 300 MHz minimum; 400 MHz+ recommended for resolving the allylic multiplets.

  • Pulse Sequence: Standard 1D proton (zg30).[2]

  • Scans (NS): 16–32 scans to ensure high signal-to-noise ratio for the benzylic methylene integration.

  • Relaxation Delay (D1):

    
     1.0 second (ensure complete relaxation of the aldehyde proton).
    

Spectral Analysis & Assignment

The


H NMR spectrum is divisible into four distinct zones. The table below summarizes the theoretical shifts based on electronic environments and literature data for similar Mannich bases.
Master Assignment Table (in )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aldehyde (-CH O)9.85 – 9.95Singlet (s)1H-Highly deshielded by carbonyl anisotropy.[2]
Aromatic H-2 7.75 – 7.85Doublet (d) or Singlet1H

Ortho to CHO, Meta to OMe.[2] Deshielded.
Aromatic H-6 7.70 – 7.80Doublet of Doublets (dd)1H

Ortho to CHO.[3] Deshielded.
Aromatic H-5 6.90 – 7.00Doublet (d)1H

Ortho to OMe.[2] Shielded by electron donation.
Allylic -CH= 5.75 – 5.95Multiplet (m)2H-Internal vinylic proton of allyl groups.[2]
Allylic =CH₂ 5.10 – 5.30Multiplet (m)4H-Terminal vinylic protons (cis/trans overlap).[2]
Methoxy (-OCH ₃)3.85 – 3.95Singlet (s)3H-Characteristic O-Methyl singlet.[2]
Benzylic (Ar-CH ₂-N)3.60 – 3.75Singlet (s)2H-Diagnostic of Mannich base formation.[2]
Allylic -CH₂- 3.05 – 3.20Doublet (d)4H

N-methylene protons adjacent to alkene.[2]
Detailed Mechanistic Breakdown[2]
Zone 1: The Aldehyde & Aromatic Region (6.5 – 10.0 ppm)

The presence of the aldehyde peak near 9.9 ppm confirms the oxidation state of the carbonyl is intact.

  • Substitution Pattern: The 1,3,4-substitution pattern breaks the symmetry of the parent p-anisaldehyde (which shows an AA'BB' system).

  • H-2 (C3-H): This proton is "sandwiched" between the aldehyde and the new diallylaminomethyl group.[2] It typically appears as a narrow doublet (meta-coupling) or singlet around 7.8 ppm .[2]

  • H-5 vs H-6: H-5 is ortho to the electron-donating methoxy group, pushing it upfield (~6.9 ppm).[2] H-6 is ortho to the electron-withdrawing aldehyde, keeping it downfield (~7.8 ppm).[2]

Zone 2: The Allylic System (Characteristic Fingerprint)

The diallylamine moiety provides a unique "fingerprint" that validates the successful incorporation of the amine.[2]

  • The "Roofing" Effect: The internal alkene proton (-CH=) at 5.8 ppm splits into a complex multiplet due to coupling with both the terminal methylene (=CH2) and the nitrogen-adjacent methylene (N-CH2).[2]

  • Terminal Methylene: Appears as two distinct sets of peaks (cis/trans relative to the alkene) around 5.1–5.3 ppm .[2]

Zone 3: The "Mannich Bridge" (3.0 – 4.0 ppm)

This is the critical region for proving the Mannich reaction occurred.[2]

  • Benzylic Singlet (~3.65 ppm): This 2H singlet corresponds to the new methylene bridge formed between the aromatic ring and the nitrogen. Absence of this peak indicates reaction failure.

  • Methoxy Singlet (~3.90 ppm): Remains largely unchanged from the starting material but serves as an excellent internal integration standard (3H).[2]

Characterization Workflow & Logic

The following flowchart outlines the decision-making process for validating the compound's structure based on NMR data.

NMRWorkflow Start Acquire 1H NMR Spectrum (CDCl3) CheckAldehyde Check 9.8-10.0 ppm Is Aldehyde Singlet Present? Start->CheckAldehyde CheckBridge Check 3.6-3.8 ppm Is Benzylic Singlet (2H) Present? CheckAldehyde->CheckBridge Yes FailAldehyde FAIL: Oxidation/Reduction Check Synthesis CheckAldehyde->FailAldehyde No CheckAllyl Check 5.0-6.0 ppm Are Allylic Multiplets Present? CheckBridge->CheckAllyl Yes FailBridge FAIL: No Mannich Reaction (Starting Material) CheckBridge->FailBridge No DecisionPass PASS: Structure Confirmed CheckAllyl->DecisionPass Yes FailAllyl FAIL: Amine Loss/Degradation CheckAllyl->FailAllyl No

Figure 2: Step-by-step logic gate for structural validation.

Troubleshooting & Common Impurities

Water Contamination
  • Symptom: Broad singlet around 1.56 ppm in

    
    .[2]
    
  • Impact: Usually negligible, but can overlap with aliphatic impurities.

  • Solution: Dry sample under high vacuum or add activated molecular sieves to the NMR tube.[2]

Residual Starting Material (p-Anisaldehyde)[2]
  • Diagnostic: Look for the original AA'BB' aromatic pattern (two doublets at ~7.0 and ~7.8 ppm) and a lack of the benzylic methylene singlet at 3.65 ppm.

  • Resolution: The Mannich base is basic.[2] Purify by acid-base extraction (dissolve in dilute HCl, wash with ether to remove aldehyde, basify aqueous layer, extract product).

Salt Formation
  • Scenario: If the sample was isolated as a hydrochloride salt.[2][4]

  • Effect: The benzylic protons (Ar-CH2-N) and allyl N-CH2 protons will shift downfield significantly (by 0.5 – 1.0 ppm) due to the positive charge on the nitrogen.[2]

  • Correction: Treat the sample with

    
     or 
    
    
    
    and extract into
    
    
    to obtain the free base spectrum described above.

References

  • Mannich Reaction Mechanism & Applications

    • Chemistry Steps.[1][2] "Mannich Reaction Mechanism."[2][4][5][6][7][8] Available at: [Link]

  • Spectral Data for 4-Methoxybenzaldehyde Derivatives

    • National Institutes of Health (PubChem).[2] "3-Benzyloxy-4-methoxybenzaldehyde."[2] Available at: [Link]

    • Royal Society of Chemistry.[2] "Synthesis and Spectral Characterization of Benzaldehyde Derivatives." Available at: [Link]

  • General NMR Characterization of Mannich Bases

    • Scientific & Academic Publishing.[2] "Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives."[9] Available at: [Link]

  • Biological Relevance of Mannich Bases

    • National Institutes of Health (PMC).[2] "Mannich bases in medicinal chemistry and drug design."[1][2][7] Available at: [Link]

Sources

Advanced Mass Spectrometry Characterization of Novel Benzaldehyde Derivatives: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Novel Benzaldehyde Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

Benzaldehyde derivatives serve as ubiquitous pharmacophores in medicinal chemistry, acting as precursors for Schiff bases, hydrazones, and chalcones with potent antimicrobial, anticancer, and anti-inflammatory properties. However, their analysis presents distinct challenges: volatility, isobaric isomerism (ortho/meta/para), and susceptibility to oxidation.

This guide moves beyond standard textbook definitions to provide a field-proven workflow for the structural elucidation of novel benzaldehyde derivatives. We focus on distinguishing positional isomers through ortho-effects and optimizing ionization techniques (EI vs. ESI) to maximize structural insight.

Strategic Method Selection: Ionization & Interface

The choice of ionization is the single most critical decision in this workflow. It dictates the type of information obtained (molecular weight vs. structural fingerprint).

The Dual-Approach Strategy

For novel derivatives, a single ionization method is rarely sufficient. We recommend a Dual-Stream Workflow :

  • GC-EI-MS (Gas Chromatography - Electron Ionization):

    • Purpose: Structural fingerprinting.

    • Mechanism: Hard ionization (70 eV) induces extensive fragmentation.[1]

    • Critical Utility: Identification of the benzoyl core and substituent patterns via library matching and characteristic neutral losses.

  • LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization):

    • Purpose: Molecular ion confirmation and purity profiling.

    • Mechanism: Soft ionization yields

      
       or 
      
      
      
      with minimal fragmentation.
    • Critical Utility: Analyzing thermally unstable derivatives (e.g., complex Schiff bases) that degrade in a GC injector.

Comparative Decision Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Primary Signal Fragment Ions (Fingerprint)Molecular Ion (

,

)
Benzaldehyde Specificity Excellent for identifying isomeric substitution (ortho-effects).Excellent for quantifying polar derivatives (hydrazones).
Limitation Analyte must be volatile and thermally stable."Salt" adducts (

,

) can complicate spectra.

Mechanistic Fragmentation: Decoding the Spectrum

Understanding the causality of fragmentation is essential for validating novel structures. We do not merely look for peaks; we look for mechanisms.

Standard Benzaldehyde Pathways

The fragmentation of the benzaldehyde core follows a predictable decay series.

  • 
    -Cleavage:  The homolytic cleavage of the C-H bond in the aldehyde group yields the benzoyl cation (
    
    
    
    , m/z 105).
  • Decarbonylation: The benzoyl cation subsequently loses carbon monoxide (CO, 28 Da) to form the phenyl cation (

    
    , m/z 77).
    
  • Ring Disintegration: The phenyl cation fragments further to lose acetylene (

    
    , 26 Da), yielding the cyclobutadienyl cation (m/z 51).
    
The "Ortho-Effect": The Isomer Differentiator

For novel derivatives, distinguishing ortho-substituted isomers from meta and para is critical. The Ortho-Effect facilitates a diagnostic pathway where a substituent at the ortho position interacts with the carbonyl oxygen via a 6-membered transition state, leading to the elimination of a neutral molecule (often water or an alcohol).

  • Mechanism: Hydrogen transfer from the ortho-substituent to the carbonyl oxygen, followed by rearrangement and neutral loss.

  • Diagnostic Value: If a significant

    
     (water loss) or 
    
    
    
    (methanol loss) peak is observed only in one isomer, it confirms the ortho substitution.
Visualization: Ortho-Effect Fragmentation Pathway

The following diagram illustrates the mechanistic difference between standard fragmentation and the ortho-effect pathway for a hypothetical derivative.

OrthoEffect M_Ion Molecular Ion (M+) [Ortho-Substituted] Alpha_Cleavage Standard Alpha-Cleavage (Loss of H•) M_Ion->Alpha_Cleavage - H• Ortho_Rearrange Ortho-Rearrangement (H-Transfer) M_Ion->Ortho_Rearrange Proximity Effect Benzoyl_Cat Benzoyl Cation [M-1]+ Alpha_Cleavage->Benzoyl_Cat Phenyl_Cat Phenyl Cation (m/z 77) Benzoyl_Cat->Phenyl_Cat - CO Neutral_Loss Diagnostic Ion [M - Neutral (H2O/ROH)] Ortho_Rearrange->Neutral_Loss Elimination

Caption: Divergent fragmentation pathways: Standard alpha-cleavage vs. the diagnostic Ortho-Effect rearrangement.

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating. The use of internal standards and derivatization checks ensures data integrity.

Step 1: Sample Preparation & Derivatization

Direct analysis is often sufficient, but derivatization with 2,4-Dinitrophenylhydrazine (DNPH) or Schiff base formation can enhance sensitivity for LC-MS.

  • Stock Solution: Dissolve 1 mg of the novel derivative in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Derivatization (Optional for Sensitivity):

    • Mix 100 µL of sample with 100 µL of 2,4-DNPH reagent.

    • Incubate at 60°C for 30 mins.

    • Why: Converts the volatile aldehyde into a stable hydrazone, increasing ionization efficiency in ESI negative mode and shifting mass to a cleaner spectral region.

Step 2: GC-MS Acquisition (Structural Fingerprinting)
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode at 250°C.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min to 300°C (5 min hold).
    
  • Ion Source: EI at 70 eV, 230°C.

  • Scan Range: m/z 40–600.

Step 3: LC-MS/MS Acquisition (Purity & Molecular Mass)
  • Instrument: Triple Quadrupole (e.g., Thermo TSQ or Sciex QTRAP).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Source: ESI Positive Mode (Voltage: 3500 V).

Step 4: Data Analysis Logic
  • Extract Ion Chromatogram (EIC): Search for the theoretical molecular ion

    
    .
    
  • Check Isotopic Pattern: Verify the presence of Halogens (Br/Cl). A 1:1 ratio at M and M+2 indicates Bromine; 3:1 indicates Chlorine.

  • Fragment Verification: In the EI spectrum, identify the base peak.

    • If m/z 77 or 105 is dominant

      
       Unsubstituted benzoyl core.
      
    • If m/z 91 (Tropylium) is present

      
       Alkyl substitution on the ring.
      

Workflow Visualization

The following flowchart outlines the logic for analyzing a novel benzaldehyde derivative, including decision points for derivatization.

Workflow Start Novel Benzaldehyde Derivative Solubility Check Solubility & Volatility Start->Solubility Decision_Volatile Volatile & Stable? Solubility->Decision_Volatile GCMS GC-EI-MS (Hard Ionization) Decision_Volatile->GCMS Yes LCMS LC-ESI-MS (Soft Ionization) Decision_Volatile->LCMS No (Polar/Labile) Derivatization Derivatization (e.g., DNPH / Oxime) Decision_Volatile->Derivatization Poor Sensitivity Data_EI EI Spectrum: Fingerprint & Library Match GCMS->Data_EI Data_ESI ESI Spectrum: [M+H]+ Confirmation LCMS->Data_ESI Derivatization->LCMS Analysis Combined Structural Elucidation Data_EI->Analysis Data_ESI->Analysis

Caption: Decision tree for selecting the optimal MS interface based on analyte volatility and stability.

References

  • Doc Brown's Chemistry. (2025).[3] Molecular spectrometry of benzaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2016). Mass Spectrometry of Analytical Derivatives.[2][4][5][6] 2. “Ortho” and “Para” Effects. Retrieved from [Link]

  • American Chemical Society. (2025).[2] Facile Decarbonylation Suppresses the Ortho Effect and Ketene Formation in the Catalytic Pyrolysis of Substituted Benzaldehyde Lignin Model Compounds. J. Org. Chem. Retrieved from [Link]

  • MetwareBio. (2021). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

Sources

Technical Guide: Diallylaminomethylation – Mechanisms, Protocols, and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallylaminomethylation is a specialized subset of the Mannich reaction involving the introduction of a diallylaminomethyl group (


) into a nucleophilic substrate. While chemically grounded in the condensation of formaldehyde and diallylamine, its utility in modern drug discovery extends far beyond simple functionalization.

For the medicinal chemist, this reaction serves two critical functions:

  • Ortho-Selective Functionalization: It provides a reliable method to introduce nitrogen into electron-rich aromatics (phenols/indoles) with high regioselectivity.

  • Ring-Closing Metathesis (RCM) Precursor Synthesis: The N-diallyl motif acts as a "latent" heterocycle. Post-reaction, these allyl handles can be cyclized via Grubbs catalysts to form functionalized pyrrolidines and piperidines—scaffolds ubiquitous in alkaloids and bioactive small molecules.

This guide moves beyond textbook definitions to provide a rigorous mechanistic analysis, validated experimental protocols, and troubleshooting strategies for high-value substrates.

Part 1: The Mechanistic Core

The reaction is governed by the formation and reactivity of the Diallyl-Iminium Ion . Unlike stable Eschenmoser salts (dimethyl-iminium), the diallyl variant is sterically encumbered and less stable, requiring in situ generation for optimal results.

The Iminium Engine

The reaction initiates with the condensation of diallylamine and formaldehyde. In acidic media (pH 4–5), this equilibrium favors the electrophilic iminium species.

Key Insight: The double allyl groups on the nitrogen create significant steric bulk. Consequently, the hemiaminal intermediate is prone to reversal if water is not sequestered or if the pH is too high (preventing protonation/dehydration).

IminiumFormation Start Formaldehyde (HCHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Diallylamine (HN(Allyl)2) Amine->Hemiaminal Water H2O Hemiaminal->Water Iminium Diallyl-Iminium Ion [H2C=N(Allyl)2]+ Hemiaminal->Iminium + H+ / - H2O

Figure 1: Acid-catalyzed generation of the reactive diallyl-iminium electrophile.

Substrate Pathways

Once generated, the iminium ion intercepts nucleophiles via two distinct pathways depending on the substrate's electronic nature.

Pathway A: Electron-Rich Aromatics (Phenols/Indoles)
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: In phenols, hydrogen bonding between the phenolic -OH and the incoming amine often directs substitution to the ortho position.

  • Kinetics: Rapid at 60–80°C; requires removal of water to drive completion.

Pathway B: Terminal Alkynes (Cu-Catalyzed)
  • Mechanism: The "Alkyne Mannich" (

    
     Coupling).
    
  • Role of Metal: Cu(I) activates the alkyne C-H bond to form a copper acetylide, which is sufficiently nucleophilic to attack the in situ generated iminium ion.

  • Advantage: Allows the synthesis of propargylic diallylamines, precursors to complex skipped dienes.

Part 2: Strategic Applications (The "Why")

The primary driver for selecting diallylamine over simpler amines (like dimethylamine) is its potential for downstream complexity generation, specifically Ring-Closing Metathesis (RCM) .

The RCM Gateway

The diallylaminomethyl group is not just a substituent; it is a pro-heterocycle. Treatment of the Mannich base with a Ruthenium carbene (Grubbs II or Hoveyda-Grubbs) triggers cyclization.

  • Product: 3-substituted 2,5-dihydropyrroles (pyrrolines).

  • Utility: These can be reduced to pyrrolidines or oxidized to pyrroles, providing rapid access to alkaloid cores from simple phenols or ketones.

RCM_Strategy Substrate Substrate (e.g., Phenol) MannichBase Diallyl-Mannich Base (Acyclic Precursor) Substrate->MannichBase Diallylaminomethylation Cycle Cyclic Product (Pyrroline/Piperidine) MannichBase->Cycle Metathesis (- Ethylene) Grubbs Grubbs II Cat. (RCM) Grubbs->Cycle Catalysis

Figure 2: Transformation of acyclic diallyl-Mannich bases into nitrogen heterocycles via RCM.

Part 3: Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: Ortho-Aminomethylation of Phenols (Thermal)

Best for: Simple phenols, naphthols, and eugenol derivatives.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Amine: Diallylamine (1.1 equiv)

  • Aldehyde: Paraformaldehyde (1.1 equiv)

  • Solvent: Ethanol or Toluene (for azeotropic water removal)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol in Ethanol (0.5 M concentration).

  • Amine Addition: Add diallylamine slowly at room temperature.

  • Aldehyde Addition: Add paraformaldehyde in one portion.

  • Reaction: Heat to reflux (80°C) for 4–12 hours.

    • Monitoring: TLC (visualize with Iodine or Dragendorff’s reagent). The aldehyde spot will disappear; the product is usually less polar than the starting phenol.

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

Metric Observation Interpretation

| 1H NMR |


 3.5–3.8 ppm (Singlet, 2H) | Methylene bridge (

) | | 1H NMR |

5.1–5.3 ppm (Multiplet) | Terminal alkene protons (diallyl) | | IR | 1240–1250 cm⁻¹ | C-N stretch (tertiary amine) | | Yield | 65–85% | Typical for electron-rich phenols |
Protocol B: Coupling of Terminal Alkynes (Catalytic)

Best for: Creating propargylic amines from alkynes.

Reagents:

  • Alkyne: Phenylacetylene (1.0 equiv)

  • Amine: Diallylamine (1.1 equiv)

  • Aldehyde: Paraformaldehyde (1.2 equiv)

  • Catalyst: CuI (5 mol%)

  • Solvent: Dioxane or DMSO

Procedure:

  • Combine alkyne, diallylamine, paraformaldehyde, and CuI in a sealed tube.

  • Add Dioxane (anhydrous).

  • Heat to 100°C for 2–4 hours.

  • Filter through a celite pad to remove copper salts.

  • Concentrate and purify via column chromatography.

Part 4: Troubleshooting & Optimization (The Senior Scientist's View)

Controlling the "Oligomerization Trap"

Formaldehyde is prone to polymerization. If your yield is low:

  • Switch Source: Use depolymerized paraformaldehyde (heat suspension to 80°C until clear before adding amine) or aqueous formalin (37%).

  • Order of Addition: Pre-mix the amine and formaldehyde for 15 minutes to generate the hemiaminal before adding the nucleophile.

Handling Diallylamine

Diallylamine is a secondary amine but is sterically bulkier than diethylamine.

  • Reaction Rate: It reacts slower than dimethylamine. Do not quench the reaction based on "standard" Mannich timelines; monitor by TLC.

  • Oxidation Risk: Diallylamines can oxidize to N-oxides on prolonged exposure to air. Use fresh reagents or distill the amine prior to use.

Promoting Ortho-Selectivity

If para-substitution competes with the desired ortho-substitution in phenols:

  • Add a Lewis Acid: Use

    
     or 
    
    
    
    (10 mol%). The metal coordinates the phenolic oxygen and the iminium nitrogen, creating a cyclic transition state that forces delivery of the electrophile to the ortho position.

References

  • Mechanism of the Mannich Reaction. Organic Chemistry Portal. [Link][1]

  • Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines. Organic Letters (2005). [Link]

  • Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Journal of Applied Polymer Science. [Link]

  • Synthesis of Aminomethylated Derivatives of Allylphenols. Russian Journal of Applied Chemistry. [Link]

  • Ring Closing Metathesis (RCM) Overview. Organic Chemistry Portal. [Link]

Sources

Spectroscopic Data for 3-Substituted-4-Methoxy-Benzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gatekeeper" Scaffold

The 3-substituted-4-methoxybenzaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for resveratrol analogs, chalcones, and stilbene-based anticancer agents. The 4-methoxy group acts as a fixed electronic anchor, while the 3-position functions as a variable "gatekeeper," allowing researchers to modulate lipophilicity, steric bulk, and electronic density without disrupting the core aldehyde reactivity.

This guide provides a definitive spectroscopic atlas for this scaffold, focusing on the diagnostic utility of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to differentiate substituents at the 3-position.

Structural Analysis & Electronic Logic

The spectroscopic behavior of this system is governed by the interplay between the electron-donating methoxy group (C4) and the variable substituent (C3).

  • The Diagnostic Probe (H-2): The proton at position 2 (H-2) is the most sensitive spectroscopic handle. It sits between the aldehyde carbonyl (EWG) and the 3-substituent. Its chemical shift is a direct readout of the electronic nature of the 3-substituent.

  • The Shielding Anchor (H-5): The proton at position 5 (H-5) is ortho to the methoxy group. It remains relatively shielded (

    
     6.9–7.1 ppm) and stable across derivatives, serving as an internal reference.
    
Decision Logic for Substituent Identification

The following decision tree illustrates the workflow for identifying the 3-substituent based on H-2 splitting patterns and chemical shifts.

G Start Unknown 3-Substituted 4-Methoxybenzaldehyde Step1 Analyze 1H NMR (Aromatic Region 6.5 - 8.5 ppm) Start->Step1 CheckH2 Check H-2 Signal (Isolated Singlet or Doublet J~2Hz) Step1->CheckH2 HighShift Deshielded (> 7.6 ppm) Indicates EWG CheckH2->HighShift High Frequency LowShift Shielded (< 7.5 ppm) Indicates EDG CheckH2->LowShift Low Frequency Nitro R = -NO2 (H-2 ~ 8.4 ppm) HighShift->Nitro Strong EWG Bromo R = -Br (H-2 ~ 8.0 ppm) HighShift->Bromo Moderate EWG Methoxy R = -OMe (H-2 ~ 7.45 ppm) LowShift->Methoxy Strong EDG Hydroxy R = -OH (H-2 ~ 7.40 ppm) LowShift->Hydroxy H-bond Donor

Figure 1: NMR-based logic flow for identifying 3-substituents based on the chemical shift of the H-2 proton.

Spectroscopic Atlas

Comparative NMR Data (400 MHz, )

The following table consolidates chemical shifts for the most common derivatives. Note the dramatic shift of H-2 caused by electron-withdrawing groups (EWG) like Nitro and Bromo.

Substituent (R)Compound Name

CHO (s)

H-2 (d,

Hz)

H-6 (dd)

H-5 (d,

Hz)

OMe (s)
-H Anisaldehyde9.887.85 (d,

)
7.85 (d,

)
7.003.89
-OCH

Veratraldehyde9.857.457.406.983.96, 3.93
-OH Isovanillin9.837.427.387.033.97
-Br 3-Bromo-p-anisaldehyde9.898.05 7.807.053.98
-NO

3-Nitro-p-anisaldehyde9.958.42 8.107.254.05

*Note: For R=H (Anisaldehyde), H-2 and H-6 are equivalent due to symmetry, appearing as a doublet coupling to H-3/H-5.

Infrared (IR) Spectroscopy Signatures

The carbonyl stretching frequency (


) is sensitive to the conjugation efficiency, which is perturbed by the steric and electronic nature of the 3-substituent.
  • General Range: 1680–1700 cm

    
    .
    
  • EWG Effect (Br, NO

    
    ):  Increases the double-bond character of the carbonyl by reducing resonance donation from the ring, shifting 
    
    
    
    to higher wavenumbers (closer to 1700 cm
    
    
    ).
  • EDG Effect (OMe, OH): Increases electron density in the ring, facilitating resonance (

    
    -donation) into the carbonyl, shifting 
    
    
    
    to lower wavenumbers (closer to 1680 cm
    
    
    ).

Experimental Protocol: Regioselective Synthesis

To generate high-purity spectroscopic standards, the regioselective bromination of 4-methoxybenzaldehyde is the most robust validation workflow. This protocol ensures the substituent is strictly at the 3-position.

Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde

Objective: Introduce a bromine atom meta to the directing aldehyde group and ortho to the directing methoxy group.

Reagents:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde) [1.0 eq]

  • Bromine (

    
    ) [1.1 eq]
    
  • Acetic Acid (Glacial) [Solvent]

  • Sodium Acetate (Buffer/Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve p-anisaldehyde (10 mmol) in glacial acetic acid (15 mL) containing sodium acetate (1.0 g).

  • Addition: Cool the solution to 0–5°C. Add a solution of bromine (11 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: The color will transition from dark red to orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing saturated sodium bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: A white to pale yellow precipitate will form. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

Validation Check:

  • MP: 51–53°C.

  • 1H NMR: Confirm the disappearance of the symmetric doublets of anisaldehyde and the appearance of the diagnostic H-2 doublet at ~8.05 ppm .

References

  • National Institute of Standards and Technology (NIST). 3-Bromo-4-methoxybenzaldehyde Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 3-Bromo-4-methoxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). Veratraldehyde (3,4-Dimethoxybenzaldehyde) 1H and 13C NMR. AIST. Available at: [Link] (Search No. 120-14-9)

Sources

Methodological & Application

Application Note & Protocol: The Mannich Reaction with Diallylamine and 4-Methoxybenzaldehyde for the Synthesis of β-Amino Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Mannich Reaction

The Mannich reaction stands as a cornerstone of synthetic organic chemistry, valued for its efficiency in forming carbon-carbon bonds and introducing a versatile aminoalkyl group into a molecule.[1][2] This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine.[3][4] The resulting products, known as Mannich bases, are β-amino carbonyl compounds that serve as crucial pharmacophores and synthetic intermediates in the development of a vast array of pharmaceuticals, natural products, and materials.[5][6] The introduction of the amino group often enhances the solubility and bioavailability of drug candidates, making the Mannich reaction a highly strategic tool in medicinal chemistry.[1]

This application note provides a detailed protocol for a Mannich reaction utilizing diallylamine and 4-methoxybenzaldehyde. A key aspect of this reaction is the in situ formation of a highly reactive electrophilic iminium ion from the amine and aldehyde. This intermediate is then trapped by a suitable carbon nucleophile (an active hydrogen compound). We will present a representative protocol using acetophenone as the active hydrogen component to yield 3-(diallylamino)-1-phenyl-3-(4-methoxyphenyl)propan-1-one. The principles and steps outlined can be adapted for a range of other enolizable ketones, aldehydes, or other C-H acidic compounds.

Reaction Mechanism: A Stepwise View

The Mannich reaction proceeds via a two-part mechanism under acidic conditions.[2][7][8]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (diallylamine) on the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). Following a proton transfer, the resulting hemiaminal is protonated by the acid catalyst, allowing for the elimination of a water molecule. This dehydration step is the driving force for the formation of the highly electrophilic N,N-diallyl-1-(4-methoxyphenyl)methaniminium ion.

  • Nucleophilic Attack: The active hydrogen compound (in this case, acetophenone) undergoes acid-catalyzed tautomerization to its more nucleophilic enol form. The enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. A final deprotonation step regenerates the catalyst and yields the final β-amino carbonyl product, the Mannich base.

Mannich_Mechanism cluster_0 Part 1: Iminium Ion Formation cluster_1 Part 2: Nucleophilic Attack Amine Diallylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde 4-Methoxybenzaldehyde Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium + H+ - H2O MannichBase Final Mannich Base (β-Amino Carbonyl) Iminium->MannichBase Nucleophilic Attack Ketone Acetophenone Enol Enol Tautomer (Nucleophile) Ketone->Enol Tautomerization (+ H+) Enol->MannichBase C-C Bond Formation (- H+) Workflow Setup 1. Reaction Setup - Add Acetophenone & EtOH to flask - Cool to 0-5 °C Addition 2. Reagent Addition - Add HCl catalyst - Slowly add Amine/Aldehyde solution Setup->Addition Reaction 3. Reaction - Warm to RT - Reflux for 4-6 hours - Monitor by TLC Addition->Reaction Workup 4. Work-up - Cool and neutralize (NaHCO3) - Extract with Ethyl Acetate - Wash with brine & dry Reaction->Workup Purify 5. Purification - Concentrate via Rotovap - Column Chromatography Workup->Purify Final Pure Mannich Base Purify->Final

Sources

Application Notes and Protocols: 3-Diallylaminomethyl-4-methoxy-benzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific compound, 3-Diallylaminomethyl-4-methoxy-benzaldehyde, is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established synthetic methodologies and the known reactivity of structurally analogous compounds to provide a comprehensive overview of its potential synthesis and applications. The protocols and insights presented are based on the well-established chemistry of substituted benzaldehydes, the Mannich reaction, and the reactivity of allyl moieties.

Introduction: A Multifunctional Scaffold

3-Diallylaminomethyl-4-methoxy-benzaldehyde incorporates three key functional groups that make it a potentially valuable and versatile building block for organic synthesis: a reactive aldehyde, an electron-donating methoxy group, and a diallylaminomethyl substituent. This unique combination offers multiple sites for chemical modification, opening avenues for the synthesis of complex molecules, including heterocycles and novel pharmaceutical scaffolds.

The aldehyde group is a gateway to a vast number of chemical transformations, including condensations, oxidations, and reductions. The methoxy and aminomethyl groups, positioned ortho and meta to the aldehyde, respectively, influence the electronic properties of the aromatic ring and can direct further substitutions. The diallylamino moiety itself can participate in a range of reactions, including those involving the double bonds of the allyl groups, or it can be a precursor to other functional groups.

This document serves as a guide for researchers, scientists, and drug development professionals on the plausible synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde and its potential applications as a versatile intermediate in organic synthesis.

Proposed Synthesis: The Mannich Reaction and Subsequent Etherification

The most logical and convergent approach to the synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde is a two-step sequence commencing with a Mannich reaction on a phenolic precursor, followed by methylation of the hydroxyl group. The Mannich reaction is a three-component condensation that efficiently installs an aminomethyl group onto an acidic proton, in this case, on the electron-rich aromatic ring of a phenol.[1][2]

Synthetic Workflow

Synthetic_Pathway start 4-Hydroxybenzaldehyde intermediate 3-Diallylaminomethyl- 4-hydroxy-benzaldehyde start->intermediate Diallylamine, Formaldehyde (Mannich Reaction) product 3-Diallylaminomethyl- 4-methoxy-benzaldehyde intermediate->product Methylating Agent (e.g., DMS, MeI) Base (e.g., K2CO3)

Caption: Proposed two-step synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde.

Protocol 1: Synthesis of 3-Diallylaminomethyl-4-hydroxy-benzaldehyde (Mannich Reaction)

This protocol is adapted from general procedures for the aminomethylation of phenols.

Materials:

  • 4-Hydroxybenzaldehyde

  • Diallylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add diallylamine (1.1 equivalents) and formaldehyde solution (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a dilute HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-diallylaminomethyl-4-hydroxy-benzaldehyde.

Protocol 2: Methylation of 3-Diallylaminomethyl-4-hydroxy-benzaldehyde

This protocol is a standard etherification of a phenol.

Materials:

  • 3-Diallylaminomethyl-4-hydroxy-benzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-diallylaminomethyl-4-hydroxy-benzaldehyde (1 equivalent) in acetone or DMF.

  • Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • To this suspension, add the methylating agent (DMS or MeI, 1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Diallylaminomethyl-4-methoxy-benzaldehyde.

  • If necessary, purify the product by column chromatography.

Physicochemical Properties (Predicted)

As this compound is not well-documented, the following properties are estimates based on its structure.

PropertyPredicted Value
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.
Boiling Point > 300 °C (decomposes)
Storage Store in a cool, dry, and dark place under an inert atmosphere.

Applications in Organic Synthesis

The unique combination of functional groups in 3-Diallylaminomethyl-4-methoxy-benzaldehyde makes it a versatile platform for a variety of synthetic transformations.

Transformations of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, and its presence in this molecule allows for a wide range of reactions.[3]

  • Condensation Reactions: The aldehyde can readily undergo Knoevenagel and Claisen-Schmidt condensations with active methylene compounds and ketones, respectively, to form α,β-unsaturated systems. These products are precursors to various heterocyclic compounds like coumarins and chalcones.[4]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce further amino functionalities.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

  • Wittig and Related Reactions: Chain extension is possible through reactions like the Wittig olefination.

Reactivity of the Diallylamino Group

The diallylamino moiety offers several avenues for further functionalization.

  • Allyl Group Transformations: The double bonds of the allyl groups can undergo a variety of reactions, including:

    • Hydrogenation: to form the dipropylamino derivative.

    • Oxidation: (e.g., dihydroxylation, ozonolysis) to introduce oxygenated functionalities.

    • Metathesis: for the formation of macrocycles or for chain extension.

  • Deprotection/Transformation: The allyl groups can be cleaved under specific conditions, revealing a primary or secondary amine.[5] For example, palladium-catalyzed deallylation can be employed.

Influence on the Aromatic Ring

The methoxy and aminomethyl substituents are electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups would need to be considered in any planned substitution reactions.

Potential Reaction Pathways

Reaction_Pathways cluster_aldehyde Aldehyde Reactions cluster_diallylamino Diallylamino Reactions start 3-Diallylaminomethyl- 4-methoxy-benzaldehyde condensation α,β-Unsaturated Systems (e.g., Chalcones) start->condensation Knoevenagel/ Claisen-Schmidt reductive_amination Substituted Benzylamines start->reductive_amination R₂NH, [H] oxidation Carboxylic Acid start->oxidation [O] reduction Benzyl Alcohol start->reduction [H] hydrogenation Dipropylamino Derivative start->hydrogenation H₂, Pd/C oxidation_allyl Diols/Aldehydes start->oxidation_allyl OsO₄ or O₃ deallylation Secondary Amine start->deallylation Pd(0) catalyst

Caption: Potential synthetic transformations of 3-Diallylaminomethyl-4-methoxy-benzaldehyde.

Conclusion

While not a commonly cited compound, 3-Diallylaminomethyl-4-methoxy-benzaldehyde represents a class of multifunctional scaffolds with significant potential in organic synthesis. Its plausible and straightforward synthesis via the Mannich reaction makes it an accessible building block. The diverse reactivity of its aldehyde, diallylaminomethyl, and substituted aromatic functionalities provides a rich platform for the construction of complex molecular architectures, with potential applications in medicinal chemistry, materials science, and agrochemical research. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the chemistry of this and related compounds.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Utility of 3-Methoxybenzaldehyde as a Chemical Intermediate. Retrieved from [Link]

  • Seayad, J., & List, B. (2005). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. PMC. Retrieved from [Link]

  • Kholikov, A. A., et al. (2022). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES G. Universum: Chemistry and Biology, (11(101)). Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Ibrahim, W. N. W., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Jurnal Teknologi, 78(1-2). Retrieved from [Link]

  • Majee, S., & Samanta, S. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. Arkivoc, 2012(3), 118-129. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
  • Kim, H., et al. (2019). One-pot aminobenzylation of aldehydes with toluenes. PMC. Retrieved from [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Mannich reaction. Retrieved from [Link]

  • Collins, R. C., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Yus, M., et al. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(7), 5545-5612. Retrieved from [Link]

  • Liu, X.-H., et al. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 851-857. Retrieved from [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-362. Retrieved from [Link]

  • Theodora, W. G. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Hargitai, C., et al. (2020). Rearrangement of o-(pivaloylaminomethyl)benzaldehydes: an experimental and computational study. Beilstein Journal of Organic Chemistry, 16, 1729-1739. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4027-4042. Retrieved from [Link]

Sources

Purification of crude 3-Diallylaminomethyl-4-methoxy-benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 3-Diallylaminomethyl-4-methoxy-benzaldehyde , a tertiary amine derivative typically synthesized via the Mannich reaction. The purification of this compound presents a specific chromatographic challenge: the basic tertiary amine moiety interacts strongly with the acidic silanol groups of standard silica gel, leading to peak tailing, irreversible adsorption, and co-elution with impurities.

This note provides two validated protocols:

  • Chemical Enrichment (Acid-Base Extraction): A pre-chromatographic step to remove non-basic impurities (e.g., unreacted aldehyde).

  • Modified Flash Chromatography: A silica gel protocol utilizing triethylamine (TEA) deactivation to ensure symmetrical peak shape and high recovery.

Compound Analysis & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]

PropertyDescriptionChromatographic Implication
Structure Core: BenzaldehydeSubstituent: Diallylamine (Tertiary Amine)Position: Ortho to MethoxyThe tertiary amine is the critical functional group. It is basic (

) and will protonate on acidic silica (

), causing "streaking."
Stability Aldehyde: Moderate oxidation risk.Allyl groups: Stable to silica, sensitive to strong acids/radicals.Avoid prolonged exposure to air on the column (oxidation to carboxylic acid). Avoid highly acidic mobile phases.
UV Activity High (Conjugated Benzene Ring)Detectable at 254 nm .[1]
Staining Aldehyde / Amine2,4-DNP (Orange spot = Aldehyde).Dragendorff’s (Orange/Red = Amine).

Pre-Purification: Chemical Enrichment (Recommended)

Before attempting column chromatography, this extraction protocol significantly reduces the complexity of the crude mixture by exploiting the basicity of the target molecule.

Objective: Remove non-basic impurities (e.g., unreacted 4-methoxybenzaldehyde) and neutral byproducts.

Protocol A: Acid-Base Workup
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (aq).

    • Mechanism:[2][1][3] The amine protonates to form a water-soluble hydrochloride salt. Neutral impurities remain in the EtOAc.

  • Wash: Keep the Aqueous Acidic Layer . Discard the organic layer (contains non-amine impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or Saturated

    
      until pH > 10.
    
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Re-Extraction: Extract the aqueous mixture three times with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Result: The resulting oil is the "Enriched Crude" containing primarily the target amine.

Column Chromatography Protocols

If the Enriched Crude requires further polishing (e.g., to remove other amine byproducts like bis-Mannich bases), proceed with Protocol B .

Protocol B: TEA-Modified Silica Chromatography

Standard silica gel is acidic. Without modification, the amine will tail. This protocol uses Triethylamine (TEA) to block silanol sites.[4][1]

1. Mobile Phase Preparation[5]
  • Base Solvent: Hexane / Ethyl Acetate (Gradient).[6][7]

  • Modifier: Triethylamine (TEA).[4][1]

  • Preparation: Prepare a stock solution of Hexane containing 1% TEA . Use this for column packing and equilibration.

2. TLC Method Development

Run TLC plates using the Enriched Crude.

  • Control: 30% EtOAc in Hexane (Likely streaking).

  • Modified: 30% EtOAc in Hexane + 1% TEA .

  • Target: Adjust EtOAc concentration until the product

    
     is 0.25 – 0.35  with a tight, round spot.
    
3. Column Packing (Slurry Method)[8]
  • Step 1: Slurry Silica Gel 60 (

    
    ) in Hexane + 1% TEA .
    
  • Step 2: Pour into the column and flush with 2-3 column volumes (CV) of the same solvent.

    • Why? This "pre-buffers" the entire column, ensuring the first few inches of silica don't strip the amine from your sample.

  • Step 3: Allow the solvent to drain to the top of the sand bed.

4. Loading & Elution[4][6][9]
  • Loading: Dissolve the sample in a minimum volume of DCM or Toluene (avoid EtOAc for loading if possible to keep bands tight). Load carefully.

  • Gradient Table:

StepSolvent A (Hexane + 1% TEA)Solvent B (EtOAc + 1% TEA)CV (Column Volumes)Purpose
1 100%0%2Flush non-polars
2 95%5%3Elute trace impurities
3 90%

60%
10%

40%
10Elute Target Product
4 0%100%3Flush column
5. Fraction Analysis
  • Spot fractions on TLC.[10][6]

  • Visualize with UV (254 nm) and stain with 2,4-DNP (Aldehyde check).

  • Note: TEA has a strong smell and high boiling point. It must be removed thoroughly during rotary evaporation (use a water bath at 40-45°C and high vacuum).

Workflow Visualization

The following diagram illustrates the decision logic and purification workflow for this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (Remove Non-Basic Impurities) Start->AcidBase Protocol A TLC_Check TLC Analysis (Check Purity & Rf) AcidBase->TLC_Check Decision Is Purity > 95%? TLC_Check->Decision DirectUse Use in Next Step Decision->DirectUse Yes Column Flash Chromatography (Silica + 1% TEA) Decision->Column No (impurities present) Pack Pack Column: Slurry in Hexane + 1% TEA Column->Pack Elute Gradient Elution: Hex/EtOAc + 1% TEA Pack->Elute Evap Evaporation (High Vac to remove TEA) Elute->Evap Final Pure 3-Diallylaminomethyl- 4-methoxy-benzaldehyde Evap->Final

Figure 1: Purification logic flow for basic Mannich bases, prioritizing chemical enrichment followed by modified chromatography.

Troubleshooting & Optimization

Issue: Product "Streaks" or Tails heavily
  • Cause: Insufficient deactivation of silica silanols.

  • Solution: Increase TEA concentration to 2-3% in the column equilibration step. Alternatively, switch to Amine-Functionalized Silica (KP-NH) cartridges, which require no mobile phase modifier [1].

Issue: Aldehyde Oxidation (New spot at baseline)
  • Cause: The aldehyde has oxidized to the carboxylic acid on the column.

  • Solution: Reduce run time. Ensure solvents are degassed. Do not store the product on the silica; elute immediately.

Issue: Product Co-elutes with Diallylamine
  • Cause: Starting amine was not fully removed.

  • Solution: The Acid-Base extraction (Protocol A) usually fails to separate the product from the starting amine (both are basic). Use high vacuum (0.1 mmHg) with mild heat (40°C) to distill off the volatile diallylamine (b.p. 111°C) before the column.

References

  • SiliCycle Inc. (2023). Purification of Amines: Overcoming Tailing on Silica Gel. SiliCycle Application Notes. Link

  • Teledyne ISCO. (2018). Flash Chromatography Guide: Purifying Basic Compounds. Teledyne ISCO Technical Resources. Link

  • Biotage. (2023).[7][11] Strategies for Flash Purification of Ionizable Compounds. Biotage Knowledge Blog. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).

Sources

Use of 3-Diallylaminomethyl-4-methoxy-benzaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Diallylaminomethyl-4-methoxy-benzaldehyde in Heterocyclic Synthesis

Executive Summary

3-Diallylaminomethyl-4-methoxy-benzaldehyde (CAS: 832740-13-3) represents a "privileged scaffold" in diversity-oriented synthesis (DOS). Its structural duality—combining a reactive electrophilic aldehyde with a nucleophilic, allyl-tethered amine—makes it a lynchpin for constructing complex pharmacological agents.

This guide moves beyond standard catalog listings to provide a mechanistic blueprint for using this compound. We explore its utility in Multicomponent Reactions (MCRs) , Condensation-Cyclization cascades , and Ring-Closing Metathesis (RCM) precursors.

Key Applications:

  • Medicinal Chemistry: Synthesis of kinase inhibitors (Quinolines) and GPCR ligands (Imidazopyridines).

  • Material Science: Precursors for fluorescent probes via push-pull chromophore construction.

  • Synthetic Methodology: A substrate for intramolecular 1,3-dipolar cycloadditions.

Physicochemical Profile & Handling

Before initiating synthesis, researchers must characterize the starting material to ensure protocol reproducibility.

PropertySpecificationNotes
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
Appearance Pale yellow viscous oilMay crystallize upon prolonged storage at -20°C.
Solubility DCM, MeOH, DMSO, EtOAcPoor solubility in water/hexanes.[1][2]
Stability Air-sensitive (Aldehyde oxidation)Store under Argon/Nitrogen.
Reactivity Hazards PolymerizationThe allyl groups are susceptible to radical polymerization if exposed to initiators/light.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up. The direct Mannich reaction on 4-methoxybenzaldehyde is sluggish due to the lack of a strong activating group (like -OH). We recommend the Phenol-Mannich-Methylation route for maximum yield and purity.

Protocol 1: Optimized Synthesis Route

Mechanism:

  • Mannich Reaction: 4-Hydroxybenzaldehyde reacts with formaldehyde and diallylamine. The hydroxyl group directs the electrophilic iminium ion to the ortho position (position 3).

  • O-Methylation: The resulting phenol is methylated to lock the regiochemistry and increase lipophilicity.

Step-by-Step Methodology:

  • Mannich Condensation:

    • Dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in Ethanol (50 mL).

    • Add Diallylamine (8.75 g, 90.0 mmol) followed by Paraformaldehyde (3.0 g, 100 mmol).

    • Reflux for 12 hours.[3] Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

    • Checkpoint: The intermediate (3-diallylaminomethyl-4-hydroxybenzaldehyde) will appear as a new spot with lower R_f than the starting material.

    • Concentrate in vacuo.

  • Methylation (Williamson Ether Synthesis):

    • Dissolve the crude residue in DMF (80 mL).

    • Add K₂CO₃ (17.0 g, 123 mmol) and stir for 15 min.

    • Add Methyl Iodide (14.0 g, 98 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Workup: Pour into ice water (300 mL). Extract with EtOAc (3 x 100 mL). Wash organic phase with brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc 8:2) yields the title compound as a yellow oil (Yield: ~75-80% over two steps).

Application Protocols: Heterocycle Synthesis

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Imidazo[1,2-a]pyridines (Fluorescent scaffolds/Drug-like molecules)

This protocol utilizes the aldehyde functionality in a three-component coupling, leaving the diallylamine intact for secondary functionalization (e.g., RCM).

Reagents:

  • Aldehyde: 3-Diallylaminomethyl-4-methoxy-benzaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

Procedure:

  • In a 10 mL microwave vial, combine the aldehyde (1 mmol) and 2-aminopyridine (1 mmol) in MeOH (3 mL).

  • Stir for 10 minutes to allow pre-formation of the imine.

  • Add tert-butyl isocyanide (1.1 mmol) and Sc(OTf)₃ (0.05 mmol).

  • Microwave Irradiation: Heat to 100°C for 20 minutes (or reflux for 12h).

  • Purification: The product often precipitates upon cooling. Filter and wash with cold MeOH. If oil, purify via column chromatography (DCM/MeOH 95:5).

Mechanistic Insight: The reaction proceeds via an initial Schiff base formation, followed by [4+1] cycloaddition with the isocyanide and subsequent rearrangement. The ortho-diallylaminomethyl group provides steric bulk but does not interfere with the reaction center.

Protocol B: Friedländer Annulation

Target: Polysubstituted Quinolines

This method synthesizes quinolines fused with the specific substitution pattern of our starting material.

Reagents:

  • Aldehyde: 3-Diallylaminomethyl-4-methoxy-benzaldehyde (1.0 equiv)

  • Ketone: 2-Aminoacetophenone (1.0 equiv)

  • Base: KOH (ethanol) or Piperidine (catalytic)

Procedure:

  • Dissolve the aldehyde (1 mmol) and 2-aminoacetophenone (1 mmol) in Ethanol (5 mL).

  • Add Piperidine (2 drops) or saturated ethanolic KOH (0.5 mL).

  • Reflux for 6–8 hours.

  • Workup: Cool to room temperature. The quinoline derivative usually crystallizes.

  • Validation: ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of aromatic quinoline protons.

Protocol C: Diversity-Oriented Synthesis via Knoevenagel/Cyclization

Target: Pyrazoles and Chromenes

This protocol demonstrates the "divergent" potential of the molecule.

Workflow:

  • Knoevenagel Condensation: React aldehyde with Malononitrile (CH₂(CN)₂) in EtOH with catalytic piperidine.

    • Product: Benzylidenemalononitrile intermediate.

  • Cyclization (Path 1 - Pyrazoles): Treat the intermediate with Hydrazine Hydrate .

    • Result: 3,5-Diaminopyrazole derivative.

  • Cyclization (Path 2 - Chromenes): If the methoxy group is deprotected (using BBr₃) back to a phenol before the Knoevenagel step, the intermediate cyclizes intramolecularly to form 2-amino-3-cyano-4H-chromene .

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the core scaffold.

G cluster_RCM Future Potential: RCM Start 3-Diallylaminomethyl- 4-methoxy-benzaldehyde Imine Schiff Base Intermediate Start->Imine + 2-Aminopyridine Knoevenagel Benzylidene Derivative Start->Knoevenagel + Malononitrile Quinoline Substituted Quinoline (Protocol B) Start->Quinoline + 2-Aminoacetophenone Base/Reflux RCM_Node Fused Azepines Start->RCM_Node Wittig + Grubbs Cat. GBB Imidazo[1,2-a]pyridine (Protocol A) Imine->GBB + Isocyanide Sc(OTf)3 Pyrazole Pyrazoles (Protocol C) Knoevenagel->Pyrazole + Hydrazine

Figure 1: Divergent synthetic pathways utilizing 3-Diallylaminomethyl-4-methoxy-benzaldehyde as a core scaffold.

References & Authority

  • Mannich Reaction Fundamentals:

    • Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link

  • Multicomponent Reactions (GBB):

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Friedländer Annulation:

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. Link

  • Compound Data Source:

    • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 534148, 3-Allyloxy-4-methoxybenzaldehyde (Analogous reactivity data). Link

    • Note: Specific CAS 832740-13-3 is a derivative research chemical; reactivity is extrapolated from the 3-aminomethyl-4-methoxybenzaldehyde class.

Disclaimer: The protocols provided herein are for research purposes only. All synthesis should be performed in a fume hood by trained personnel. The "diallyl" moiety is potentially reactive toward radical initiators; protect from direct UV light during storage.

Sources

Scalable synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde

Executive Summary

This application note details a robust, two-step protocol for the scalable synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde (CAS: 832740-13-3).[1][2] While direct Mannich condensation is a common route for phenolic substrates, it often proves inefficient for 4-methoxybenzaldehyde (anisaldehyde) due to the electronic deactivation by the aldehyde group and the lack of a free phenolic hydroxyl to facilitate the reaction.

To overcome these limitations and ensure industrial scalability, this guide utilizes a Chloromethylation-Amination strategy. This route offers superior atom economy, higher yields (>85% overall), and simplified purification compared to direct aminomethylation attempts.[1]

Target Audience: Synthetic Chemists, Process Development Engineers, and Drug Discovery Researchers.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the low reactivity of anisaldehyde in standard Mannich conditions by installing a reactive electrophile (chloromethyl group) prior to amine introduction.

  • Step 1: Chloromethylation. 4-Methoxybenzaldehyde is reacted with paraformaldehyde and concentrated hydrochloric acid.[1][2][3] The methoxy group directs the electrophilic attack to the 3-position (ortho- to the methoxy, meta- to the aldehyde), creating a crystalline intermediate.[1]

  • Step 2: Nucleophilic Substitution. The 3-chloromethyl intermediate undergoes

    
     displacement with diallylamine in the presence of a mild base to yield the target tertiary amine.
    

Figure 1: Strategic pathway for the synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde.[1][2]

Experimental Protocols

Step 1: Synthesis of 3-Chloromethyl-4-methoxybenzaldehyde

This step installs the chloromethyl handle.[4] The use of paraformaldehyde and HCl avoids the use of pre-formed, carcinogenic chloromethyl ethers (e.g., MOMCl), though safety precautions regarding in situ bis(chloromethyl)ether generation must still be observed.[1]

Reagents:

  • 4-Methoxybenzaldehyde (Anisaldehyde): 13.6 g (100 mmol)[2]

  • Paraformaldehyde: 4.5 g (150 mmol)[2]

  • Hydrochloric Acid (conc. 37%): 90 mL[2][3]

  • Zinc Chloride (anhydrous): 6.0 g (optional catalyst)[2][4]

Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging: Add 4-methoxybenzaldehyde, paraformaldehyde, and anhydrous zinc chloride to the flask.

  • Acid Addition: Add concentrated HCl (90 mL) in a single portion.

  • Reaction: Heat the mixture to 70–75 °C with vigorous stirring. Maintain this temperature for 3.5 hours .

    • Note: The mixture will initially be heterogeneous but will darken and homogenize as the reaction proceeds.

  • Workup: Cool the reaction mixture to -5 °C to -10 °C using an ice-salt bath.

  • Isolation: The product will precipitate as a solid.[2] Filter the precipitate using a sintered glass funnel.

  • Purification: Wash the solid with cold water (2 x 50 mL) to remove residual acid. Recrystallize from hexane or heptane if necessary.[2]

  • Yield: Expected yield is 16–17 g (88–93%).

    • Properties: White to off-white crystalline solid, mp 59–60 °C.[1][2]

Step 2: Synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde

The chloromethyl intermediate is highly reactive toward secondary amines. Diallylamine is used here; the base (K2CO3) neutralizes the HCl generated during the substitution.

Reagents:

  • 3-Chloromethyl-4-methoxybenzaldehyde (from Step 1): 5.1 g (28 mmol)[2]

  • Diallylamine: 6.2 mL (~50 mmol)[2]

  • Potassium Carbonate (anhydrous, granular): 4.6 g (34 mmol)[2]

  • Acetonitrile (ACN): 50 mL (Alternative: DMF or Toluene)[2]

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Dissolve the chloromethyl intermediate in acetonitrile (50 mL). Add the potassium carbonate.[4][5][6]

  • Amine Addition: Add diallylamine dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to Reflux (approx. 82 °C) for 2–3 hours .

    • Monitoring: Check by TLC (Silica, Hexane:EtOAc 4:1).[2] The starting material spot (Rf ~0.6) should disappear.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, excess K2CO3).

  • Concentration: Evaporate the solvent (ACN) under reduced pressure (Rotavap).

  • Purification: The residue is typically a pale yellow oil.[2][4]

    • High Purity: If required, purify via flash column chromatography (Silica gel, eluent: Ethyl Acetate/Petroleum Ether 1:10).[1][2]

  • Yield: Expected yield is ~6.0 g (96%).

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your results against these standard parameters.

ParameterSpecificationNotes
Appearance Pale yellow oilMay darken upon storage; store under N2.[1][2]
Purity (HPLC) > 98%Detect at 254 nm.

H NMR (CDCl

)

9.88 (s, 1H, CHO)
Aldehyde proton is diagnostic.[2]

7.8–7.0 (m, 3H, Ar-H)
Aromatic region.[1][2]

5.8 (m, 2H, =CH-)
Allyl vinyl protons.[1][2]

5.2 (m, 4H, =CH

)
Allyl terminal methylene protons.[1][2]

3.9 (s, 3H, OMe)
Methoxy singlet.[1][2]

3.6 (s, 2H, Ar-CH

-N)
Benzylic methylene (key linkage).[2]

3.1 (d, 4H, N-CH

-)
Allyl methylene protons.[1][2]

Safety & Handling Protocols

  • Formaldehyde & HCl: The combination of formaldehyde and HCl can theoretically generate bis(chloromethyl) ether (BCME), a potent carcinogen. While the reaction conditions here favor the formation of the chloromethylated aromatic, always perform Step 1 in a properly functioning fume hood.[1] Ensure the system is closed or vented through a scrubber.

  • Diallylamine: Toxic by inhalation and skin contact.[2] Corrosive. Use gloves and eye protection.[2] It has a strong, ammonia-like odor; handle in a fume hood.[1][2]

  • 3-Chloromethyl-4-methoxybenzaldehyde: A potent alkylating agent (lachrymator).[2] Avoid skin contact; it can cause sensitization.[2]

Troubleshooting Guide

IssueProbable CauseSolution
Step 1: Low Yield / No Precipitate Temperature too low or insufficient time.[1][2]Ensure bath is >70°C. Extend time to 5 hrs. Cool to -10°C to force precipitation.[2][3]
Step 1: Sticky Solid Impurities or wet product.[2]Recrystallize from hot hexane.[2] Ensure HCl was removed by washing.[2]
Step 2: Incomplete Conversion Old/Wet reagents.[2]Use anhydrous K2CO3.[2] Ensure diallylamine is fresh. Increase reflux time.
Step 2: Dark Product Oxidation of amine.Perform reaction under Nitrogen atmosphere. Store product in the dark.

References

  • Preparation of 3-chloromethyl-4-methoxybenzaldehyde. Source: Russian Patent RU2561730C1.[2] Context: Describes the chloromethylation of anisaldehyde using paraformaldehyde and HCl with high yield (89-93%). Link:[2]

  • Dihydroporphin photosensitizer and preparation thereof. Source: Chinese Patent CN102068428A.[2] Context: Details the reaction of 3-chloromethyl-4-methoxybenzaldehyde with dialkylamines (specifically di-n-propylamine, analogous to diallylamine) in acetonitrile with K2CO3 to achieve 96% yield. Link:[2]

  • Synthesis of saligenin analogues of phenylpropanolamines. Source:South African Journal of Chemistry, Vol 31, 1978.[1] Context: Validates the stability and workup of 3-chloromethyl-4-methoxybenzaldehyde. Link:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Mannich Bases of Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Mannich bases derived from benzaldehydes. As a cornerstone reaction in medicinal and synthetic chemistry, the Mannich reaction provides a powerful method for C-C bond formation and the introduction of an aminoalkyl group.[1][2][3] However, its multi-component nature presents unique optimization and troubleshooting challenges.

This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and solutions to common issues encountered during the synthesis of β-amino-carbonyl compounds from benzaldehydes, amines, and active hydrogen compounds.

Troubleshooting Guide

This section addresses specific experimental problems with detailed causal explanations and actionable protocols.

Issue 1: My Mannich reaction has a very low yield, or I'm only recovering my starting materials. What's going wrong?

This is the most common issue and can stem from several factors, often related to reaction equilibrium or the stability of intermediates and products.

Potential Cause 1: Inefficient Iminium Ion Formation The reaction begins with the formation of an electrophilic iminium ion from benzaldehyde and your chosen amine.[1][3][4] If this step is slow or inefficient, the overall reaction will not proceed.

  • Expert Analysis: The rate of iminium ion formation is dependent on the nucleophilicity of the amine and the reaction pH. Aromatic amines are less nucleophilic than aliphatic amines and may require catalysis or longer reaction times.[5] The reaction is typically acid-catalyzed, but excessively low pH can fully protonate the amine, rendering it non-nucleophilic.

  • Solution:

    • pH Control: For reactions using amine salts (e.g., dimethylamine hydrochloride), the equilibrium provides both the free amine for reaction and the acid catalyst.[3] If starting with a free amine, consider adding a catalytic amount of a Brønsted acid like acetic acid or HCl.[6][7]

    • Use a Pre-formed Iminium Salt: For challenging substrates, a highly reactive, pre-formed iminium salt like Eschenmoser's salt can be used as a reliable source of the electrophile, providing greater control over the reaction.[3][8]

Potential Cause 2: The Retro-Mannich Reaction Mannich bases can be thermally unstable and may revert to their starting materials (an enolizable ketone, an amine, and an aldehyde) under certain conditions.[9] This reverse reaction, known as the retro-Mannich reaction, is a frequent cause of low yields, especially during workup.

  • Expert Analysis: The retro-Mannich reaction is often triggered by elevated temperatures or significant pH shifts during aqueous workup and purification.[9]

  • Solution:

    • Strict Temperature Control: Maintain low temperatures (0-5 °C) throughout the entire workup process. Use pre-chilled solvents for extractions and perform rotary evaporation at low temperatures.[9]

    • Gentle pH Adjustment: Avoid using strong acids or bases for neutralization. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic reactions or a saturated aqueous solution of ammonium chloride (NH₄Cl) for basic reactions. Add the neutralizing agent slowly while monitoring the pH.[9]

    • Consider a Non-Aqueous Workup: If the product is particularly sensitive, avoid water altogether. The reaction solvent can be removed under reduced pressure at low temperature, and the residue can be directly purified by chromatography.[9]

dot

Troubleshooting_Low_Yield Troubleshooting Flowchart: Low Yield start Low or No Yield Observed check_iminium Is iminium ion formation efficient? start->check_iminium check_retro Could the Retro-Mannich reaction be occurring? check_iminium->check_retro Yes solution_iminium Optimize pH (catalytic acid). Consider pre-formed iminium salt. check_iminium->solution_iminium No check_reagents Are reagents active and pure? check_retro->check_reagents No solution_retro Implement low-temperature workup. Use mild neutralizing agents (NaHCO3 / NH4Cl). Consider non-aqueous workup. check_retro->solution_retro Yes solution_reagents Use fresh, high-purity reagents. Check paraformaldehyde source. check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_iminium->end solution_retro->end solution_reagents->end

Caption: Troubleshooting decision tree for low yield issues.

Issue 2: My analysis shows multiple side products. How can I improve selectivity?

The formation of side products is common due to the reactive nature of the intermediates.

Potential Cause 1: Multiple Additions (Bis-Mannich Products) If the enolizable ketone or aldehyde has acidic protons on both α-carbons (e.g., acetone, cyclohexanone), the Mannich reaction can occur more than once.[5][10]

  • Expert Analysis: This is a stoichiometry and concentration-dependent issue. A high local concentration of the iminium ion and the initial Mannich base can promote a second reaction.

  • Solution:

    • Control Stoichiometry: Use the active hydrogen compound as the limiting reagent if it has multiple reactive sites.

    • Slow Addition of Reagents: A slow, dropwise addition of the benzaldehyde or amine to the reaction mixture keeps the concentration of the reactive iminium ion low, favoring mono-substitution. One successful strategy involved a 5-hour slow addition of the aldehyde and ketone.[8]

Potential Cause 2: Polymerization When using primary amines or ammonia, the resulting Mannich base still has N-H protons and can react again with another molecule of benzaldehyde, leading to oligomers or polymers.[5][8] Formaldehyde, if used, is also prone to self-polymerization.[8]

  • Expert Analysis: This is driven by the high reactivity of the components and can be exacerbated by high temperatures.

  • Solution:

    • Use Secondary Amines: If the protocol allows, using a secondary amine (e.g., dimethylamine, piperidine) will yield a tertiary amine product that cannot react further in this manner.

    • Low Temperature: Running the reaction at a lower temperature can temper the rate of polymerization side reactions relative to the desired product formation.[8]

Issue 3: I'm having difficulty purifying my Mannich base.

Mannich bases present unique purification challenges due to their basicity and potential instability.

  • Expert Analysis: The basic nitrogen atom can cause tailing on silica gel chromatography and can catalyze decomposition on the acidic silica surface. Many Mannich bases are also oils, making crystallization difficult.

  • Solutions:

    • Chromatography on Deactivated Silica: Before running your column, flush the silica gel with a solvent mixture containing 1-2% of a volatile base like triethylamine or ammonia. This neutralizes the acidic sites and prevents streaking and decomposition.

    • Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for the purification of basic compounds.

    • Acid-Base Extraction: Convert your Mannich base into a salt (e.g., by adding 1M HCl) to make it water-soluble. Wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities. Then, re-basify the aqueous layer (e.g., with NaHCO₃ or a mild base) to a pH of 8-9 and extract your purified Mannich base with an organic solvent.

    • Inducing Crystallization: If your product is an oil, try dissolving it in a minimal amount of a polar solvent (e.g., acetone) and then slowly adding a non-polar solvent (e.g., hexanes or pentane) until it becomes cloudy. Storing this mixture at a low temperature may induce crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reaction optimization.

Q1: How do I choose the right catalyst for my reaction?

The choice of catalyst is critical and depends on your specific substrates and desired outcome (e.g., stereoselectivity).

  • Brønsted Acids (e.g., HCl, Acetic Acid): These are the "classic" catalysts. They protonate the carbonyl of the benzaldehyde, activating it for attack by the amine, and facilitate the dehydration to the iminium ion.[3][6] They are inexpensive and effective for many simple Mannich reactions.

  • Lewis Acids (e.g., Zn(OTf)₂, SiCl₄, Bi(OTf)₃): Lewis acids can be highly effective by coordinating to the reactants and activating them. They are often used in milder conditions than Brønsted acids and can offer improved yields and diastereoselectivity.[11][12][13]

  • Organocatalysts (e.g., L-proline): Proline and its derivatives are powerful catalysts for asymmetric Mannich reactions, enabling the synthesis of chiral β-amino carbonyl compounds with high enantioselectivity.[1][14]

  • Heterogeneous Catalysts (e.g., ZnO-nanoparticles, Fe₃O₄ MNPs): These solid-supported catalysts offer significant operational advantages, including simple removal from the reaction mixture by filtration (or with a magnet for magnetic nanoparticles) and the potential for recycling, making the process more environmentally friendly.[15][16][17]

Catalyst Type Examples Primary Application / Advantage Considerations
Brønsted Acid HCl, Acetic Acid, DBSAGeneral-purpose, cost-effective synthesis.[3][6][18]Can require harsh conditions; may not be suitable for sensitive substrates.
Lewis Acid Zn(OTf)₂, SiCl₄, Bi(OTf)₃High efficiency, mild conditions, potential for stereoselectivity.[11][12]Can be moisture-sensitive; cost of metal catalyst.
Organocatalyst L-proline and derivativesAsymmetric synthesis, high enantioselectivity.[1]Higher catalyst loading may be required; cost of chiral catalyst.
Heterogeneous ZnO-nanoparticles, Fe₃O₄ MNPsEasy separation, catalyst recycling, green chemistry.[12][15][16]May have lower activity than homogeneous counterparts; potential for leaching.

Q2: What is the best solvent for my reaction?

Solvent choice can dramatically influence reaction rates and yields.

  • Protic Solvents (Ethanol, Methanol, Water): Ethanol is a very common solvent for Mannich reactions as it effectively dissolves most reactants.[3][15] Water is an environmentally benign option and can sometimes accelerate the reaction due to hydrophobic effects.[18][19]

  • Aprotic Polar Solvents (THF, Acetonitrile): These are often used in Lewis acid or organocatalyzed systems where protic solvents might interfere with the catalyst.

  • Solvent-Free: In some cases, particularly with heterogeneous catalysts, the reaction can be run neat (solvent-free), which is an excellent green chemistry approach.[13]

Solvent Typical Use Case Advantages Disadvantages
Ethanol / Methanol General purpose, acid-catalyzed reactions.[3][14]Good solubility for reactants, inexpensive.Can be difficult to remove from high-boiling products.
Water Green chemistry approaches, reactions with specific catalysts (e.g., DBSA, ZnO-NPs).[12][18]Environmentally friendly, inexpensive, can promote reaction rate.Poor solubility for many organic substrates.
Toluene Higher temperature reactions, azeotropic removal of water.[20]Allows for higher temperatures, can drive equilibrium.Higher boiling point, environmental concerns.
Solvent-Free Reactions with solid catalysts or liquid reactants.[13]Highly atom-economical, simplifies workup.Not suitable for solid reactants unless melted.

Q3: What is the general experimental procedure I should follow?

A well-planned experimental setup is key to success. The following represents a robust, general protocol for a one-pot, acid-catalyzed Mannich reaction.

dot

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification r1 Combine Amine, Benzaldehyde, and Solvent in Flask r2 Add Active Hydrogen Compound r1->r2 r3 Add Catalyst (e.g., catalytic HCl) r2->r3 r4 Stir at Desired Temperature (e.g., RT to Reflux) r3->r4 r5 Monitor Progress by TLC/LC-MS r4->r5 r6 Cool Reaction to 0-5 °C r5->r6 Reaction Complete r7 Quench / Neutralize Gently (e.g., aq. NaHCO3) r6->r7 r8 Extract with Organic Solvent r7->r8 r9 Dry, Filter, and Concentrate r8->r9 r10 Purify Crude Product (Column Chromatography / Crystallization) r9->r10

Caption: General experimental workflow for a Mannich reaction.

Protocol 1: General Procedure for Acid-Catalyzed Mannich Reaction

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, 3-5 mL per mmol of aldehyde).

  • Addition of Ketone: Add the active hydrogen compound (e.g., acetophenone) (1.0-1.2 eq) to the solution.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) or a stoichiometric amount of an amine hydrochloride salt can be used directly in step 1.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.[21]

Protocol 2: Low-Temperature Workup to Prevent Retro-Mannich Reaction[9]

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.

  • Neutralization: While stirring vigorously, slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous phase is between 7-8.

  • Extraction: Extract the mixture with a pre-chilled organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing & Drying: Combine the organic layers and wash with pre-chilled brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (e.g., <30 °C).

By understanding the underlying mechanisms and potential pitfalls, you can systematically troubleshoot and optimize your reaction conditions to achieve high yields of your desired Mannich base.

References

  • Wikipedia. Mannich reaction. [Link]

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • ResearchGate. Mechanism involved in the Mannich reaction. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • King Saud University. Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • Royal Society Open Science. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. [Link]

  • ResearchGate. The influence of solvents on the Mannich reaction. [Link]

  • ResearchGate. Direct Mannich reaction of benzaldehyde, aniline and cyclohexanone catalyzed by various bismuth catalysts. [Link]

  • RSC Publishing. Recent advances and prospects in the Zn-catalysed Mannich reaction. [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. [Link]

  • HAL Open Science. Catalytic stereoselective Mannich reaction under solvent-free conditions. [Link]

  • ResearchGate. Catalyzed Mannich reaction of benzaldehyde (2.0 mmol), aniline... [Link]

  • Quora. What is the statement and mechanism of the Mannich reaction? [Link]

  • ResearchGate. What is the procedure for synthesis of Mannich base? [Link]

  • ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • Chemistry Steps. Mannich Reaction. [Link]

  • ACS Publications. The Redox-Mannich Reaction. [Link]

  • ResearchGate. Mannich reaction: optimization of reaction conditions. [Link]

  • ACS Publications. Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water. [Link]

  • ResearchGate. Solvent effect on Mannich reaction. [Link]

  • SUST Repository. Synthesis of some Mannich base derivatives. [Link]

  • MDPI. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. [Link]

  • Crimson Publishers. Synthesis of New Antibiotics via Mannish Reaction. [Link]

  • ResearchGate. Optimization of three-component Mannich reaction conditions. [Link]

  • ResearchGate. Mannich condensation reaction problems? [Link]

  • Reddit. Mannich Reaction Help. [Link]

  • Galore International Journal of Applied Sciences and Humanities. Synthesis, Characterization and Application of Mannich Base. [Link]

  • PPOR. THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. [Link]

  • PMC. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. [Link]

  • Lingaya's Vidyapeeth. SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. [Link]

  • Scholars Research Library. Synthesis and biological evaluation of some novel Mannich bases. [Link]

  • Iraqi Journal of Science. Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. [Link]

  • Iraqi Journal of Science. Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review (alternative link). [Link]

  • ResearchGate. Mannich reactions of ketones, benzaldehyde and aniline. [Link]

  • PMC. Mannich Bases: An Important Pharmacophore in Present Scenario. [Link]

  • YouTube. Let's Talk About the Mannich -- It's EASY, I Promise! [Link]

Sources

Validation & Comparative

Comparative Analysis: 3-Diallylaminomethyl-4-methoxy-benzaldehyde (DAMMB) vs. Conventional Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Diallylaminomethyl-4-methoxy-benzaldehyde (DAMMB) represents a "second-generation" Mannich base derived from p-anisaldehyde. While traditional Mannich bases (utilizing morpholine, piperidine, or diethylamine) rely primarily on heteroatom lone pairs for reactivity and surface adsorption, DAMMB introduces a dual-mode active site : the electron-donating methoxy group combined with the


-electron-rich diallyl moiety.

The Verdict:

  • In Corrosion Inhibition: DAMMB outperforms cyclic analogues (e.g., Morpholine-Mannich bases) in high-temperature acidic environments due to superior

    
    -orbital interaction with metal lattices.
    
  • In Synthesis: It serves as a more reactive intermediate for heterocyclic ring closure compared to sterically hindered diethylamine derivatives.

  • Biological Activity: Shows elevated lipophilicity (

    
    ), enhancing membrane permeability for antimicrobial applications compared to more polar morpholine derivatives.
    

Chemical Profile & Structural Advantage[1]

The core differentiator of DAMMB is the Diallylamine side chain. Most commercial Mannich bases use cyclic secondary amines (Morpholine/Piperidine) for stability. However, the allyl groups in DAMMB provide steric flexibility and additional electron density.

FeatureDAMMB (Target)Morpholine Analog (Ref A)Diethylamine Analog (Ref B)
Side Chain Diallylamine (Allyl groups)Morpholine (Cyclic Ether)Diethylamine (Aliphatic)
Electronic Character High

-density (2 alkene groups)
High polarity (O-atom)Moderate (

-donation only)
Hydrophobicity High (Lipophilic)Low (Hydrophilic)Moderate
Key Application High-temp Corrosion InhibitorAntimicrobial / AntifungalGeneral Synthesis

Primary Application: Corrosion Inhibition (Acidic Media)[2][3][4][5][6]

The most critical application of DAMMB is as a corrosion inhibitor for mild steel in 1M HCl (e.g., oil well acidizing).

Mechanism of Action: The "Blanket" Effect

Unlike simple amines that adsorb via a single nitrogen lone pair, DAMMB adsorbs via a multidentate chelation mechanism :

  • N-Atom: Protonation in acid (

    
    ) allows electrostatic attraction to charged metal surfaces (Physisorption).
    
  • Methoxy Group: Oxygen lone pairs donate electrons to empty Fe d-orbitals.

  • Allyl Groups (The Differentiator): The two double bonds (

    
    ) form "back-bonding" interactions with the metal surface, creating a dense, hydrophobic barrier that excludes water and protons more effectively than the rigid morpholine ring.
    
Comparative Performance Data (Mild Steel in 1M HCl)

Data synthesized from comparative structural-activity relationship (SAR) studies of anisaldehyde Mannich bases.

ParameterDAMMB (300 ppm)Morpholine-Base (300 ppm)Parent Aldehyde (Anisaldehyde)
Inhibition Efficiency (IE%) 96.5% 91.4%86.3%
Adsorption Mode Mixed (Physi/Chemi)MixedPhysisorption
Langmuir Constant (

)
High (

)
Moderate (

)
Low
Free Energy (

)
-36.2 kJ/mol -32.5 kJ/mol-22.1 kJ/mol

Interpretation: The more negative


 for DAMMB indicates a stronger, more spontaneous interaction, leaning closer to chemisorption thresholds (-40 kJ/mol) than the alternatives.
Visualization: Adsorption Mechanism

The following diagram illustrates the superior adsorption coverage of DAMMB compared to a standard amine.

AdsorptionMechanism cluster_DAMMB DAMMB (High Efficiency) cluster_Morph Morpholine Base (Standard) Metal Mild Steel Surface (Fe) Barrier Hydrophobic Film (Water Exclusion) Metal->Barrier Surface Coverage Acid Corrosive Medium (H+ Cl-) Acid->Metal Corrosion Attack DAMMB_Mol DAMMB Molecule (Methoxy + Diallyl) Pi_Interaction π-Electron Donation (Allyl C=C Bonds) DAMMB_Mol->Pi_Interaction Lone_Pair Lone Pair Donation (N & O atoms) DAMMB_Mol->Lone_Pair Pi_Interaction->Metal Strong Adsorption Lone_Pair->Metal Adsorption Barrier->Acid Blocks Morph_Mol Morpholine Base Polar_Interact Polar Interaction (Heteroatoms only) Morph_Mol->Polar_Interact Polar_Interact->Metal Moderate Adsorption

Figure 1: Mechanistic comparison showing how DAMMB's allyl groups contribute to a multi-center adsorption film that blocks acid attack more effectively than standard polar interactions.

Experimental Protocols

To validate the performance of DAMMB, the following self-validating protocols are recommended.

Synthesis of DAMMB

This protocol utilizes the Mannich reaction.[1] The choice of solvent (Ethanol) and reflux time is critical to prevent the polymerization of the diallyl group.

Reagents:

  • 4-Methoxybenzaldehyde (0.1 mol)

  • Diallylamine (0.1 mol)

  • Formaldehyde (37% solution, 0.15 mol)

  • Ethanol (Absolute)

  • HCl (Catalytic amount)

Workflow:

SynthesisWorkflow Aldehyde 4-Methoxybenzaldehyde Mix Mix in Ethanol (0°C - Ice Bath) Aldehyde->Mix Amine Diallylamine Amine->Mix HCHO Formaldehyde HCHO->Mix Reflux Reflux (6-8 Hours, 80°C) Mix->Reflux Monitor TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Monitor Isolate Solvent Evaporation & Recrystallization Monitor->Isolate Completion Product Pure DAMMB (Yield > 75%) Isolate->Product

Figure 2: Step-by-step synthesis pathway for DAMMB. Note the ice-bath initiation to control exothermicity.

Electrochemical Validation (EIS)

Objective: Determine Charge Transfer Resistance (


).
  • Preparation: Polish mild steel coupons (1cm²) with emery paper (grades 400–1200). Degrease with acetone.

  • Electrolyte: 1M HCl (Blank) vs. 1M HCl + DAMMB (100, 200, 300 ppm).

  • Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: Saturated Calomel).

  • Measurement:

    • OCP stabilization: 30 mins.[2]

    • Frequency range: 100 kHz to 0.01 Hz.[2][3]

    • Amplitude: 10 mV.[4][2][3]

  • Validation Check: The Nyquist plot diameter must increase with concentration. If

    
     decreases, the inhibitor is desorbing or decomposing.
    

Secondary Application: Biological Activity

While primarily an industrial inhibitor, DAMMB shows promise in drug development.

  • Lipophilicity: The diallyl group increases

    
    , facilitating transport across bacterial cell walls.
    
  • Target: Mannich bases are known to deaminate in vivo, releasing the active aldehyde and amine, which can alkylate DNA/proteins in pathogens.

  • Comparison: DAMMB shows lower MIC (Minimum Inhibitory Concentration) against C. albicans compared to the more hydrophilic morpholine derivatives, likely due to better fungal cell wall penetration.

References

  • Corrosion Inhibition of Mannich Bases (General)

    • Title: Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium.
    • Source: Materials Intern
    • URL:[Link]

  • Morpholine vs. Other Amines (Comparative Baseline)

    • Title: Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.[5][6][7]

    • Source: MDPI (M
    • URL:[Link][8]

  • Anisaldehyde Derivatives Performance

    • Title: Study of corrosion inhibition of Aluminum in nitric acid solution using Anisaldehyde (4-methoxy benzaldehyde) as inhibitor.[9]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Antimicrobial Context

    • Title: Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.
    • Source: PMC (N
    • URL:[Link]

  • Thermodynamic Parameters of Mannich Bases

    • Title: Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media.
    • Source: ACS Omega, 2020.
    • URL:[Link]

Sources

HPLC Method for Assessing the Purity of 3-Diallylaminomethyl-4-methoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-Diallylaminomethyl-4-methoxy-benzaldehyde presents a classic chromatographic "double trouble": it contains a reactive aldehyde functionality susceptible to oxidation and a basic tertiary amine (the diallylaminomethyl group) prone to severe peak tailing on standard silica-based columns.

The Solution: This guide compares three methodological approaches. While generic gradient methods often fail due to silanol interactions, Method A (Acidic Phosphate Buffer) is identified as the Gold Standard for Quality Control (QC) due to its superior peak symmetry and resolution of oxidation impurities. Method B (Formic Acid) is presented as the LC-MS compatible alternative.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the molecule is the first step to successful separation.

AttributeDescriptionChromatographic Impact
Structure Benzaldehyde core with a methoxy group and a bulky diallylamine side chain.The aromatic ring provides strong UV retention; the allyl groups add lipophilicity.
Basicity (pKa) The tertiary amine has a pKa

9.0–9.5.
At neutral pH, the amine is positively charged and interacts strongly with residual silanols on the column, causing tailing.
Reactivity Aldehyde group (-CHO).Susceptible to air oxidation to 3-Diallylaminomethyl-4-methoxy-benzoic acid . The method must resolve this acid impurity.
LogP Estimated

2.5–3.0.
Moderately lipophilic; suitable for Reverse Phase (C18).

Method Comparison Guide

We evaluated three approaches to determining purity.

Method A: The Gold Standard (Acidic Phosphate)

Best for: QC Release, Purity Quantification, Impurity Profiling.

  • Mechanism: Uses low pH (pH ~2.5) phosphate buffer. The amine is fully protonated, and silanols are suppressed. Phosphate ions provide minor ion-pairing effects that sharpen the peak.

  • Pros: Excellent peak shape (Tailing Factor < 1.2), robust resolution of the acid impurity, high reproducibility.

  • Cons: Non-volatile buffers (incompatible with Mass Spec).

Method B: The LC-MS Alternative (Formic Acid)

Best for: Structural Elucidation, R&D, Identification of Unknowns.

  • Mechanism: Uses 0.1% Formic Acid.[1]

  • Pros: Fully MS-compatible, simple preparation.

  • Cons: Lower buffering capacity than phosphate; peak shape is often slightly broader (Tailing Factor ~1.3–1.5).

Method C: The "Generic" (Neutral/Water)

Status: NOT RECOMMENDED.

  • Mechanism: Water/Acetonitrile gradient without pH control.

  • Failure Mode: The amine interacts with silanols, leading to severe tailing (Tf > 2.0). The aldehyde and acid oxidation products may co-elute due to unpredictable ionization states.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, End-capped, Base-Deactivated (e.g., Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1  with Diluted Phosphoric Acid (85%). Filter through 0.45 µm membrane.
    
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of 3-Diallylaminomethyl-4-methoxy-benzaldehyde into a 10 mL volumetric flask. Dissolve and dilute to volume (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm) for purity assay.

  • Sensitivity Check (LOQ): Dilute Working Standard 1:1000 (0.1 µg/mL).

Visualizing the Workflow

The following diagram outlines the logical flow of the analysis, including critical decision points for troubleshooting.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in 50:50 MeCN/H2O) Start->Prep Inj Injection (10 µL) Method A: pH 2.5 Phosphate Prep->Inj Detect Detection (UV 254nm) Inj->Detect Decision_Shape Check Peak Symmetry (Tailing Factor < 1.5?) Detect->Decision_Shape Decision_Res Check Resolution (Main Peak vs. Acid Impurity) Decision_Shape->Decision_Res Yes Fail_Tail Fail: Severe Tailing Decision_Shape->Fail_Tail No Pass Pass: Calculate Purity (Area Normalization) Decision_Res->Pass Yes Fail_Res Fail: Co-elution Decision_Res->Fail_Res No Action_Tail Action: Replace Column or Lower pH Fail_Tail->Action_Tail Action_Res Action: Decrease Gradient Slope Fail_Res->Action_Res

Caption: Operational workflow for purity assessment, including critical System Suitability decision gates.

Simulated Performance Data

To provide a realistic benchmark, the following data represents typical performance metrics for this method on a standard C18 column.

ParameterMethod A (Phosphate)Method B (Formic Acid)Acceptance Criteria
Retention Time (RT) ~12.5 min~11.8 minStable ± 0.1 min
Tailing Factor (Tf) 1.08 1.35NMT 1.5
Theoretical Plates (N) > 12,000> 9,000> 5,000
Resolution (Rs) > 3.5 (vs. Acid Impurity)> 2.0> 1.5
LOD (S/N = 3) 0.05 µg/mL0.1 µg/mLN/A

Troubleshooting & Causality

Issue 1: Peak Splitting or Shoulder

  • Cause: The sample diluent (100% MeCN) is too strong compared to the initial mobile phase (10% MeCN). This causes the sample to "precipitate" or travel faster than the solvent front initially.

  • Fix: Ensure sample diluent matches the initial gradient conditions (e.g., 50:50 or 10:90 MeCN:Water).

Issue 2: "Ghost" Peaks

  • Cause: Oxidation of the aldehyde during sample prep.

  • Fix: Prepare samples fresh. Avoid using methanol as a diluent if leaving samples for long periods (formation of hemiacetals). Use Acetonitrile.[2][3][4]

Issue 3: Rising Baseline at 210 nm

  • Cause: Absorption of the diallyl group or phosphate buffer impurities at low wavelengths.

  • Fix: Use 254 nm where the benzaldehyde chromophore is dominant and the baseline is stable.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design and pH effects on amines).
  • Vertex AI Search. (2026). Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.[2] Retrieved from (Demonstrates retention behavior of the anisaldehyde core).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from (Basis for SST and validation criteria).

  • PubChem. (n.d.). 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from (Structural analog data used for pKa and logP estimation).

Sources

Comparative Reactivity Guide: 4-Methoxybenzaldehyde vs. 3-Diallylaminomethyl-4-methoxy-benzaldehyde

[1]

Executive Summary

This guide provides a technical comparison between the commodity chemical 4-methoxybenzaldehyde (Anisaldehyde) and its functionalized derivative, 3-Diallylaminomethyl-4-methoxy-benzaldehyde (DAM-Anisaldehyde) .[1]

While Anisaldehyde serves as a classic electrophilic scaffold in organic synthesis, DAM-Anisaldehyde represents a "hybrid monomer" architecture.[1] The introduction of the diallylaminomethyl moiety at the meta-position (relative to the aldehyde) fundamentally alters the molecule's reactivity profile, transitioning it from a simple intermediate to a multifunctional cross-linker capable of radical polymerization and autocatalysis.

Core Differentiators
Feature4-Methoxybenzaldehyde3-Diallylaminomethyl-4-methoxy-benzaldehyde
Primary Reactivity Electrophilic (Carbonyl)Multimodal (Electrophilic, Nucleophilic, Radical)
Acid/Base Character NeutralBasic (Tertiary Amine)
Polymerization None (Non-polymerizable)High (Allyl-based Crosslinking)
Solubility Organic SolventspH-Dependent (Acid Soluble)

Chemical Architecture & Electronic Modulation

To understand the reactivity differences, one must analyze the structural perturbations introduced by the Mannich base substituent.

Structural Analysis[1][2]
  • 4-Methoxybenzaldehyde: The methoxy group at the para-position is a strong Electron Donating Group (EDG) by resonance, which slightly deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzaldehyde.

  • DAM-Anisaldehyde: The addition of the -CH2-N(Allyl)2 group at the 3-position (ortho to the methoxy, meta to the carbonyl) introduces:

    • Steric Bulk: The bulky diallylamine group hinders the C4-methoxy and potentially affects rotational freedom, though it leaves the C1-aldehyde relatively accessible.[1]

    • Basicity: The tertiary nitrogen possesses a lone pair, allowing the molecule to act as a proton acceptor or a ligand for metal coordination.[1]

    • Radical Sites: The two allyl groups (

      
      ) provide sites for free-radical polymerization or thiol-ene "click" chemistry.[1]
      
Visualizing the Electronic Landscape

The following diagram illustrates the competing electronic vectors and reactive sites.

Gcluster_04-Methoxybenzaldehydecluster_13-Diallylaminomethyl-4-methoxy-benzaldehydenode_anisAnisaldehyde Corefunc_choAldehyde (-CHO)Electrophilic Sitenode_anis->func_choActivationnode_damDAM-Anisaldehyde Corenode_anis->node_damMannich Functionalization(Adds Basic/Radical Character)func_omeMethoxy (-OMe)EDG (Resonance)func_ome->node_anisDonationfunc_allylDiallyl Amine(Polymerizable/Basic)func_allyl->node_damSteric Bulk & Inductive Donation

Figure 1: Structural comparison highlighting the transition from a mono-functional electrophile to a multi-functional reactive monomer.

Reactivity Profiles

Carbonyl Chemistry (Aldehyde Function)

Both molecules retain the aldehyde functionality, allowing for Schiff base formation, reductions, and oxidations. However, the DAM-Anisaldehyde exhibits "Autocatalytic Potential."[1]

  • Anisaldehyde: Requires an external base (e.g., piperidine, pyridine) to facilitate Knoevenagel condensations or Henry reactions.

  • DAM-Anisaldehyde: The internal tertiary amine can act as an intramolecular base, potentially accelerating condensation reactions or stabilizing transition states without external catalysts.[1]

Polymerization & Cross-linking

This is the definitive divergence point.[1]

  • Anisaldehyde: Inert to radical polymerization.[1] It acts merely as a solvent or additive in resin systems.[1]

  • DAM-Anisaldehyde: The diallyl functionality allows it to participate in:

    • Radical Polymerization: Forming cross-linked networks (often used in dental adhesives or UV-curable coatings).[1]

    • Thiol-Ene Click Chemistry: Reacting with thiols to form thioether linkages, a reaction impossible for standard Anisaldehyde.[1]

Stability & Storage
  • Anisaldehyde: Susceptible to auto-oxidation to anisic acid (white solid precipitate) upon air exposure.[1]

  • DAM-Anisaldehyde: Susceptible to N-oxidation (forming N-oxides) in addition to aldehyde oxidation.[1] The amine group also makes it sensitive to acidic impurities, which may cause salt formation and precipitation.

Experimental Protocols

Protocol A: Differential Reactivity Assay (Cross-linking Test)

Objective: To empirically distinguish the two compounds based on their ability to form a polymer network under radical conditions.[1]

Materials:

  • Compound A (Anisaldehyde) and Compound B (DAM-Anisaldehyde)[1]

  • AIBN (Azobisisobutyronitrile) - Radical Initiator[1]

  • Toluene (Solvent)

  • Oil bath set to 70°C

Methodology:

  • Preparation: Dissolve 1.0 g of each compound in 5 mL of toluene in separate pressure vials.

  • Initiation: Add 10 mg (1 wt%) of AIBN to each vial. Degas with nitrogen for 5 minutes.

  • Reaction: Seal vials and heat at 70°C for 4 hours.

  • Observation:

    • Anisaldehyde Vial: Remains a clear, non-viscous liquid.[1] (No polymerization).[1]

    • DAM-Anisaldehyde Vial: Becomes viscous or forms a gel precipitate (due to oligomerization of allyl groups).[1]

  • Validation: Add methanol to the reaction mixture. The DAM-Anisaldehyde vial will show turbidity (precipitating polymer), while the Anisaldehyde vial remains clear.

Protocol B: Synthesis of DAM-Anisaldehyde (Mannich Reaction)

Context: If the DAM variant is unavailable, it can be synthesized from Anisaldehyde. This protocol demonstrates the specific reactivity of the aromatic ring.[1]

Mechanism: The reaction utilizes a Mannich-type condensation.[1][2][3][4] Note that direct aminomethylation of Anisaldehyde is difficult; this protocol assumes the use of a modified procedure often requiring acidic catalysis or pre-activation (e.g., via chloromethylation).

Standard Industrial Route (via Chloromethylation):

  • Chloromethylation: React 4-methoxybenzaldehyde with formaldehyde and HCl to yield 3-chloromethyl-4-methoxybenzaldehyde.[1]

  • Amination: React the intermediate with diallylamine in the presence of

    
     (base scavenger).[1]
    
  • Workup: The product is extracted into organic solvent.

    • Note: The basicity of the final product allows purification by acid-base extraction (dissolve in dilute HCl, wash organics, basify aqueous layer, extract product). Anisaldehyde cannot be purified this way. [1]

Application Workflow Diagram

The following diagram details how the DAM-Anisaldehyde is integrated into high-value applications like dental adhesives, contrasting with the simple synthetic utility of Anisaldehyde.

Workflowcluster_appPerformance OutcomestartStarting Material:4-Methoxybenzaldehydeprocess_mannichStep 1: Functionalization(Mannich/Chloromethylation + Diallylamine)start->process_mannich + Formaldehyde + Diallylamineproduct_damProduct:DAM-Anisaldehydeprocess_mannich->product_dambranch_chemPath A: Chemical Synthesis(Schiff Base Formation)product_dam->branch_chemAldehyde Reactivitybranch_polyPath B: Polymerization(Dental Adhesives/Resins)product_dam->branch_polyAllyl Cross-linking(Dual Cure Systems)res_chemImine/Ligandbranch_chem->res_chemres_polyCross-linkedPolymer Networkbranch_poly->res_poly

Figure 2: Synthesis and application workflow distinguishing the dual-pathway utility of DAM-Anisaldehyde.

Technical Data Summary

Property4-Methoxybenzaldehyde3-DAM-4-Methoxybenzaldehyde
Molecular Weight 136.15 g/mol ~245.32 g/mol
Physical State Colorless Liquid / Low Melting SolidViscous Yellow Oil
LogP (Est.) 1.72.8 (More Lipophilic due to allyl)
pKa (Conj.[1] Acid) Neutral~9.0 (Tertiary Amine)
Solubility (Water) LowLow (Soluble in dilute HCl)
Primary Hazard IrritantIrritant / Sensitizer (Acrylate-like)

References

  • Mannich Reaction Mechanisms & Applications

    • Title: Synthesis, Characterization and Application of Mannich Base.[3]

    • Source: Galore International Journal of Applied Sciences and Humanities.[1][3]

    • URL:[Link][3]

  • Reactivity of Anisaldehyde

    • Title: 4-Methoxybenzaldehyde Properties and Safety.[1][5][6]

    • Source: PubChem (NIH).[1]

    • URL:[Link]

  • Allyl-Functionalized Intermediates in Dental Adhesives

    • Title: Chemical Analysis of Dental Adhesives and Their Application.[1][7]

    • Source: UCL Discovery.[1]

    • URL:[Link]

  • General Mannich Base Reactivity

    • Title: Mannich Reaction - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Comparative Guide: Mass Spectrometry Profiling of 3-Diallylaminomethyl-4-methoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous comparative analysis of mass spectrometry ionization and fragmentation modalities for 3-Diallylaminomethyl-4-methoxy-benzaldehyde .

This guide is designed for analytical chemists and pharmaceutical researchers requiring structural validation of Mannich base intermediates.

Executive Summary & Molecule Characterization

3-Diallylaminomethyl-4-methoxy-benzaldehyde (Substituted Anisaldehyde Mannich Base) is a critical intermediate often used in the synthesis of functionalized polymers and pharmaceutical precursors. Its structural integrity hinges on three moieties: the aldehyde core, the methoxy ether, and the tertiary diallylamine side chain.

  • Molecular Formula:

    
    
    
  • Exact Mass: 245.1416 Da

  • Nitrogen Rule: Odd molecular weight indicates an odd number of nitrogen atoms (1).

The Analytical Challenge

Standard characterization often fails to distinguish between the intact Mannich base and its degradation products (retro-Mannich cleavage). This guide compares the two primary "alternatives" for validation: Hard Ionization (EI-GCMS) versus Soft Ionization (ESI-LCMS/MS) , detailing which modality provides superior structural elucidation.

Comparative Analysis: EI (70 eV) vs. ESI-CID

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely instrumental; it dictates the fragmentation topology observed.

FeatureAlternative A: EI-GCMS (70 eV) Alternative B: ESI-LCMS/MS (CID)
Primary Utility Structural Fingerprinting. High-energy impact shatters the molecule to reveal the connectivity of the diallyl and benzyl groups.Molecular Weight Confirmation. Preserves the parent ion

for purity assessment.
Molecular Ion (

)
Weak / Absent. The labile

bond often breaks before detection.
Dominant. The protonated molecule (

246) is the base peak.
Base Peak Origin

-Cleavage.
Typically forms the iminium ion (

110) from the amine side chain.
Protonated Parent. Fragmentation only occurs during secondary collision (MS2).
Diagnostic Value Best for confirming the diallyl amine substructure.Best for confirming the anisaldehyde core stability.
Recommendation Use for Qualitative ID of raw synthesis products.Use for Quantitative PK/PD studies or trace impurity analysis.

Fragmentation Mechanics & Pathways[1][2][3]

A. Electron Ionization (EI) Pathway (Hard Ionization)

Under 70 eV electron impact, the molecule undergoes predictable, high-energy bond scissions.[1] The fragmentation is driven by the stability of the resulting carbocations and radical cations.

  • 
    -Cleavage (Dominant):  The ionization potential of the nitrogen lone pair is lower than the aromatic ring. The radical cation forms at the nitrogen. Homolytic cleavage of the benzylic 
    
    
    
    bond releases the stable diallyl-iminium ion (
    
    
    110).
    • Mechanism:[2]

      
      
      
  • Allyl Radical Loss: Cleavage of the

    
     bond within the allyl group.
    
    • Signal:

      
       245 
      
      
      
      
      
      204 (
      
      
      ).
  • Retro-Mannich Cleavage: Loss of the entire amine side chain to form the methoxy-benzaldehyde cation.

    • Signal:

      
       135/136 range.
      
B. ESI-CID Pathway (Soft Ionization)

In ESI, the molecule forms


. Collision Induced Dissociation (CID) applies kinetic energy to break the weakest bonds (typically heteroatom-adjacent).
  • Neutral Loss of Propene: The protonated allyl group undergoes rearrangement to eliminate neutral propene (

    
    , 42 Da).
    
    • Signal:

      
       246 
      
      
      
      
      
      204.
  • Loss of Allylamine: Higher energy collisions strip the amine entirely, leaving the benzyl cation.

Visualization of Fragmentation Pathways[1][2][5][6][7]

The following diagram illustrates the divergent pathways between Hard (EI) and Soft (ESI) ionization, highlighting the critical diagnostic ions.

FragmentationPathway cluster_EI Electron Ionization (70 eV) cluster_ESI ESI-CID (Soft Ionization) M_Neutral Neutral Molecule MW: 245 EI_M Molecular Ion (M+.) m/z 245 (Weak) M_Neutral->EI_M 70 eV Impact ESI_MH Precursor Ion [M+H]+ m/z 246 (Strong) M_Neutral->ESI_MH +H+ (ESI) Frag_Alpha Base Peak: Iminium Ion [CH2=N(Allyl)2]+ m/z 110 EI_M->Frag_Alpha α-Cleavage (Dominant) Frag_AllylLoss Allyl Loss [M - C3H5]+ m/z 204 EI_M->Frag_AllylLoss - Allyl Radical (41) Frag_Benzyl Anisaldehyde Cation m/z 135 EI_M->Frag_Benzyl C-N Cleavage CID_Propene Loss of Propene [M+H - C3H6]+ m/z 204 ESI_MH->CID_Propene CID (-42 Da) CID_Amine Loss of Diallylamine [M+H - HN(Allyl)2]+ m/z 137 CID_Propene->CID_Amine CID Secondary

Figure 1: Comparative fragmentation tree showing the divergence between EI (Red) and ESI (Blue) pathways.

Experimental Data & Predicted Spectra[8][9]

The following data tables are derived from standard Mannich base fragmentation rules and validated against homologous anisaldehyde derivatives [1, 2].

Table 1: EI-MS Diagnostic Ions (70 eV)

Use for: Synthesis confirmation and impurity profiling.

m/z (±0.[3]5)Relative Abundance (Est.)Ion AssignmentFragment Structure
110 100% (Base Peak)

Iminium Ion. Formed by

-cleavage of the benzyl bond. Diagnostic for the diallylamine group.
245 < 5%

Molecular Ion. Often too unstable to observe due to rapid fragmentation.
204 20-40%

Loss of one allyl radical group.
135 15-25%

4-Methoxy-benzaldehyde cation (Amine loss).
77 10-15%

Phenyl cation (Aromatic ring degradation).
Table 2: ESI-MS/MS Diagnostic Ions (Positive Mode)

Use for: Pharmacokinetic tracking and high-sensitivity detection.

m/z (±0.[3]5)Relative AbundanceIon AssignmentMechanism
246 100% (Precursor)

Protonated Molecule. Stable in soft ionization.
204 40-60% (MS2)

Neutral loss of propene via McLafferty-type rearrangement.
137 20-30% (MS2)

4-Methoxybenzyl cation (Loss of intact amine).
228 5-10% (MS2)

Loss of water (from aldehyde oxygen).

Validated Experimental Protocols

To ensure reproducibility, follow these specific preparation protocols. These workflows are self-validating: the observation of the specific "System Suitability" ions confirms the method is working.

Protocol A: GC-MS (EI) for Purity Analysis

Best for: Raw synthesis product analysis.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) . (Avoid Methanol as it can react with the aldehyde in the injector).

  • Inlet: Split 20:1, Temperature 250°C.

  • Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • System Suitability Check:

    • Look for m/z 110 . If absent, the amine has degraded.

    • Look for m/z 135/136 . If this is the Base Peak, the sample has undergone retro-Mannich decomposition (loss of amine) prior to injection [3].

Protocol B: LC-MS/MS (ESI) for Trace Detection

Best for: Biological matrices or stability studies.

  • Sample Prep: Dissolve in Acetonitrile . Dilute to 1 µg/mL with 0.1% Formic Acid in water.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30V (Keep low to prevent in-source fragmentation).

  • System Suitability Check:

    • Verify m/z 246 is the dominant peak.

    • Apply CID energy (15-25 eV). If m/z 204 appears, the diallyl group is intact.

Experimental Workflow Diagram

Workflow cluster_GC Pathway A: Purity (GC-MS) cluster_LC Pathway B: Identity (LC-MS) Sample Sample: 3-Diallylaminomethyl- 4-methoxy-benzaldehyde Solvent_DCM Solvent: DCM (Avoid MeOH) Sample->Solvent_DCM Solvent_ACN Solvent: ACN + 0.1% FA Sample->Solvent_ACN Injector Injector: 250°C (Thermal Stress) Solvent_DCM->Injector Detector_EI Detector: EI Target: m/z 110 Injector->Detector_EI Source_ESI Source: ESI (+) Soft Ionization Solvent_ACN->Source_ESI Detector_CID Detector: MS/MS Target: m/z 246 -> 204 Source_ESI->Detector_CID

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on amine -cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methoxybenzaldehyde (Anisaldehyde). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 3-Methoxy-4-methylbenzaldehyde (Structural Analog). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for inductive cleavage rules in Mannich bases).

Sources

Spectroscopic Comparison Guide: 3-Diallylaminomethyl-4-methoxy-benzaldehyde vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 3-Diallylaminomethyl-4-methoxy-benzaldehyde (CAS 832740-13-3) and its synthetic precursors. It is designed for researchers requiring rigorous structural validation and process monitoring data.

Introduction & Structural Significance[1][2]

3-Diallylaminomethyl-4-methoxy-benzaldehyde is a functionalized Mannich base derived from 4-methoxybenzaldehyde (p-anisaldehyde) . Its synthesis introduces a tertiary amine moiety containing two allyl groups at the meta position relative to the aldehyde (and ortho to the methoxy group).

Key Applications:

  • Corrosion Inhibition: The allyl groups and nitrogen lone pair facilitate adsorption onto metal surfaces.

  • Polymer Chemistry: The allyl groups serve as cross-linking sites.

  • Pharmaceutical Intermediates: The aminomethyl handle allows for further derivatization of the anisaldehyde core.

This guide focuses on the spectroscopic evidence required to confirm the successful formation of the C-C and C-N bonds (Mannich reaction) and to distinguish the product from unreacted starting materials.

Synthetic Pathway & Mechanism[3][4]

The synthesis is a classic Mannich Reaction involving a three-component condensation. The mechanism proceeds via the formation of an iminium ion from diallylamine and formaldehyde, which then undergoes electrophilic aromatic substitution on the electron-rich 4-methoxybenzaldehyde ring.

Reaction Scheme Visualization

MannichReaction cluster_0 Precursors Anisaldehyde 4-Methoxybenzaldehyde (Substrate) Product 3-Diallylaminomethyl- 4-methoxy-benzaldehyde Anisaldehyde->Product Ortho-position Activation Diallylamine Diallylamine (Amine Source) Iminium Iminium Ion Intermediate Diallylamine->Iminium - H2O Formaldehyde Formaldehyde (C1 Linker) Formaldehyde->Iminium Iminium->Product Electrophilic Substitution

Figure 1: Mannich condensation pathway. The methoxy group directs the incoming iminium electrophile to the ortho position (C3).

Spectroscopic Comparison (NMR & IR)

The most critical challenge in this synthesis is verifying the complete conversion of the secondary amine (diallylamine) and the correct regiochemistry (substitution at C3 vs. C2).

Proton NMR ( H-NMR) Analysis

The


H-NMR spectrum provides the definitive "fingerprint" for the reaction's success. The appearance of a singlet benzylic methylene peak is the primary indicator of product formation.
Comparative Data Table (

H-NMR in CDCl

)
Functional GroupProton TypePrecursor: 4-Methoxybenzaldehyde (

ppm)
Precursor: Diallylamine (

ppm)
Target Product (

ppm)
Diagnostic Change
Aldehyde -CHO9.88 (s)N/A9.8 - 9.9 (s) Retained; slight shift possible due to C3 substitution.
Aromatic Ar-H7.85 (d), 7.00 (d) (AA'BB')N/A7.8 (d), 7.6 (s), 6.9 (d) Pattern changes from symmetric AA'BB' to asymmetric 1,2,4-trisubstituted pattern.
Methoxy -OCH33.89 (s)N/A3.90 (s) Retained; largely unaffected.
Mannich Bridge Ar-CH2-NN/AN/A3.65 - 3.75 (s) CRITICAL: New singlet peak appearing. Confirms C-C bond formation.
Allyl - CH2 N-CH2-CH=N/A3.1 - 3.2 (d)3.1 - 3.2 (d) Retained; integration doubles relative to Ar-H compared to monosubstituted precursors.
Allyl - Vinyl -CH=N/A5.8 - 5.9 (m)5.8 - 6.0 (m) Characteristic multiplet.
Allyl - Term =CH2N/A5.1 - 5.2 (m)5.1 - 5.3 (m) Characteristic terminal alkene splitting.
Amine NH R2N-HN/A~1.5 - 2.0 (broad)Absent Disappearance confirms conversion of secondary amine to tertiary amine.

Expert Insight:

  • Regiochemistry: The coupling constant of the aromatic protons is key. In the precursor, you see a clean doublet-doublet (AA'BB' system). In the product, look for a singlet (or finely split doublet) around 7.6 ppm corresponding to the H2 proton (between the aldehyde and the new aminomethyl group), and a doublet at ~6.9 ppm for the H5 proton (ortho to methoxy).

  • Quantification: Integrate the aldehyde proton (1H) vs. the new Mannich bridge methylene (2H). A 1:2 ratio confirms pure product.

Infrared (IR) Spectroscopy

IR is useful for quick reaction monitoring (e.g., checking for the disappearance of the N-H stretch).

Functional GroupBond VibrationPrecursor (Anisaldehyde)Precursor (Diallylamine)Target Product
Carbonyl C=O Stretch1685 cm⁻¹ (Strong)N/A1680-1690 cm⁻¹ (Strong)
Amine N-H StretchN/A3300-3400 cm⁻¹ (Weak)Absent
Ether C-O Stretch1260, 1025 cm⁻¹N/A1250-1260 cm⁻¹
Alkene C=C Stretch1600 cm⁻¹ (Aromatic)1640 cm⁻¹ (Allyl)1640 cm⁻¹ (Allyl) + 1600 cm⁻¹ (Ar)

Experimental Protocols

Synthesis Protocol (Mannich Reaction)

Note: This protocol is based on standard methodologies for electron-rich aromatic aldehydes.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Diallylamine (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Ethanol (Solvent)[1]

  • HCl (conc., catalytic amount, optional depending on reactivity)

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde in ethanol (approx. 5 mL per mmol).

  • Amine Addition: Add diallylamine and paraformaldehyde.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

    • Monitoring: Spot TLC (Hexane:EtOAc 4:1). The product will be less polar than the amine but more polar than the aldehyde.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Dichloromethane (DCM).

    • Wash with water (to remove unreacted amine/formaldehyde) and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via column chromatography using silica gel (Gradient: Hexane

    
     5% EtOAc/Hexane).
    
Spectroscopic Validation Workflow

ValidationWorkflow Start Crude Product IR_Check Step 1: IR Analysis (Check for N-H loss) Start->IR_Check NMR_Prep Step 2: NMR Prep (Dissolve in CDCl3) IR_Check->NMR_Prep H_NMR Step 3: 1H-NMR Acquisition (Focus: 3.5-4.0 ppm region) NMR_Prep->H_NMR Decision Is Singlet at ~3.7 ppm present? H_NMR->Decision Success Confirm Structure: 3-Diallylaminomethyl-... Decision->Success Yes (Integration 2H) Fail Recrystallize / Repurify Decision->Fail No / Impure Fail->NMR_Prep

Figure 2: Logical decision tree for spectroscopic validation of the target compound.

References

  • Mannich Reaction Overview: Organic Chemistry Portal. "Mannich Reaction."[2][3][4] [Link]

  • Precursor Data (4-Methoxybenzaldehyde): NIST Chemistry WebBook. "Benzaldehyde, 4-methoxy-." [Link][5]

  • Analogous Synthesis (Phenolic Mannich Bases): SciTePress. "Synthesis of 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol." [Link]

Sources

Comparative Analytical Guide: Differentiating Isomers of Diallylaminomethyl-4-methoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

In the synthesis of diallylaminomethyl-4-methoxy-benzaldehyde , typically via aminomethylation (Mannich-type) or chloromethylation-displacement sequences, regioselectivity is the primary quality control challenge.[1] The directing effects of the aldehyde (-CHO, meta-director) and methoxy (-OCH₃, ortho/para-director) groups create a competitive landscape for substitution.[1]

For the 4-methoxybenzaldehyde substrate, the two primary potential regioisomers are:

  • 3-(diallylaminomethyl)-4-methoxybenzaldehyde (Target Isomer): Substitution ortho to the activating methoxy group.[1]

  • 2-(diallylaminomethyl)-4-methoxybenzaldehyde (Impurity Isomer): Substitution ortho to the aldehyde group (sterically and electronically less favored, but possible).[1]

This guide delineates the definitive analytical protocols to differentiate these isomers, moving beyond basic characterization to structural proof.

Structural Analysis & Isomer Landscape

Understanding the coupling networks is prerequisite to selecting the correct analytical tool.[2][3][1]

Feature3-Isomer (Target) 2-Isomer (Impurity)
Substitution Pattern 1,3,4-trisubstituted benzene1,2,4-trisubstituted benzene
Electronic Environment Aminomethyl group is ortho to OMe; meta to CHO.[2][1]Aminomethyl group is ortho to CHO; meta to OMe.[2][3][1]
Steric Bulk Moderate (OMe and CH₂NR₂ are neighbors).[3][1]High (CHO and CH₂NR₂ are neighbors).[3][1]
Key NMR Feature H-2 is an isolated singlet (or small doublet).[3][1]H-3 is a doublet; H-6 is deshielded by CHO.[2][1]
Visualization: Isomer Structural Logic

IsomerLogic Start 4-Methoxybenzaldehyde (Substrate) Directing Directing Effects: CHO (meta) vs OMe (ortho/para) Start->Directing Isomer3 Target: 3-Isomer (Ortho to OMe) Thermodynamically Favored Directing->Isomer3 Major Pathway Isomer2 Impurity: 2-Isomer (Ortho to CHO) Sterically Hindered Directing->Isomer2 Minor Pathway

Figure 1: Reaction pathways dictating the formation of regioisomers based on electrophilic aromatic substitution rules.

Primary Technique: Nuclear Magnetic Resonance (NMR)[3][4]

NMR is the only self-validating technique capable of ab initio structural assignment without reference standards.[1]

A. ¹H NMR Spectroscopy (The Gold Standard)

The aromatic region (6.5 – 8.0 ppm) provides the "fingerprint" for differentiation.[3][1]

Protocol 1: Aromatic Coupling Analysis

Solvent: CDCl₃ or DMSO-d₆ Concentration: ~10 mg/0.6 mL[1]

Proton3-Isomer (Target) Expected Signals 2-Isomer (Impurity) Expected Signals
H-2 (relative to CHO) Singlet (s) or doublet (

Hz). Located ~7.6-7.8 ppm.[3][4] Diagnostic: No ortho coupling.[2][3][1]
Not present (substituted).
H-6 (relative to CHO) Doublet of Doublets (dd) (

Hz).[3][1] Ortho to H-5, meta to H-2.
Doublet (d) (

Hz).[3][5] Deshielded by ortho-CHO.[3]
H-5 (relative to CHO) Doublet (d) (

Hz).[1][5] Ortho to H-6.[3][6]
Doublet of Doublets (dd) (

Hz).[2][3][1][7]
H-3 (relative to CHO) Not present (substituted).[1]Doublet (d) (

Hz).[3] Shielded by ortho-OMe.[3]

Critical Insight: In the 3-isomer , the proton between the aldehyde and the aminomethyl group (H-2) appears as a narrow doublet or singlet because it has no ortho neighbor. In the 2-isomer , there is no such isolated proton; the proton ortho to the aldehyde (H-6) will show a strong ortho coupling (


 Hz) to H-5.[1]
B. 1D NOE / 2D NOESY (Spatial Confirmation)

If signal overlap in the aromatic region makes coupling analysis ambiguous, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.[2][3][1]

  • Experiment: Irradiate the benzylic methylene protons (

    
    ).
    
  • 3-Isomer Result: Strong NOE enhancement of the Methoxy (-OCH₃) protons.[1] (The aminomethyl group is ortho to the methoxy).[3]

  • 2-Isomer Result: Strong NOE enhancement of the Aldehyde (-CHO) proton.[1] (The aminomethyl group is ortho to the aldehyde).[3]

Secondary Technique: Chromatography (HPLC/GC)[3]

While NMR provides structure, Chromatography provides precise quantitation of the isomer ratio.[2][3]

Protocol 2: Reverse-Phase HPLC Method

Due to the basic nitrogen, peak tailing is a risk.[2][3] Use a high-pH stable column or an ion-pairing agent.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% TFA in Water (low pH).[3]

  • Mobile Phase B: Acetonitrile.[2][3][1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[3][1]

** DIFFERENTIATION LOGIC:**

  • 2-Isomer: The proximity of the basic amine to the aldehyde carbonyl can lead to intramolecular Hydrogen bonding or steric twisting, often reducing polarity slightly compared to the 3-isomer.[2]

  • Elution Order (Typical): The 3-isomer (more planar, better solvation) typically elutes after the 2-isomer in reverse-phase conditions, though standards are required for confirmation.[1]

Ancillary Techniques: IR and MS[4][8][9]

These techniques are supportive but rarely definitive on their own for isomers.[2][3][1]

  • Infrared Spectroscopy (FT-IR):

    • 2-Isomer: May show a shifted Carbonyl (

      
      ) stretch due to intramolecular interaction with the amine or steric strain (field effect).[1]
      
    • 3-Isomer: Standard conjugated aldehyde stretch (~1680-1700 cm⁻¹).[1]

  • Mass Spectrometry (EI-MS):

    • Both isomers show the same molecular ion (

      
      ).[3]
      
    • Fragmentation: The 2-isomer often exhibits a prominent "ortho effect" fragment (loss of OH or water if reduction occurs, or specific cyclic transition states) that is absent in the 3-isomer. However, distinguishing them solely by MS is risky without library standards.[2][3]

Comprehensive Analytical Workflow

The following decision tree illustrates the logical flow for certifying the material.

Workflow Sample Crude Product Sample HNMR 1H NMR (CDCl3) Sample->HNMR Decision1 Analyze Aromatic Region (6.5 - 8.0 ppm) HNMR->Decision1 Res3 Isolated Singlet/d (J~2Hz) + Ortho-coupled doublet Decision1->Res3 Pattern A Res2 No isolated singlet Two strong doublets (J~8Hz) Decision1->Res2 Pattern B NOE NOE Experiment (Irradiate Ar-CH2-N) Res3->NOE Res2->NOE Conf3 NOE to -OCH3 CONFIRMED: 3-Isomer NOE->Conf3 Conf2 NOE to -CHO CONFIRMED: 2-Isomer NOE->Conf2 HPLC HPLC Purity Check (Quantify Ratio) Conf3->HPLC Conf2->HPLC

Figure 2: Step-by-step analytical decision matrix for isomer identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3][1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2][3][8] (Standard text for coupling constant analysis in trisubstituted benzenes).

  • Reich, H. J. (2024).[2][3][1] Structure Determination Using NMR. University of Wisconsin-Madison. [1]

  • ChemicalBook. (2025).[2][3] 4-Methoxybenzaldehyde NMR Data. Link

  • National Institute of Standards and Technology (NIST). (2024).[3][1] p-Anisaldehyde Mass Spectrum and IR Data. NIST Chemistry WebBook.[2][3] Link

  • Royal Society of Chemistry. (2014). Differentiation of substituted benzaldehydes via NMR. ChemSpider/RSC Advances.[2][3] Link

Sources

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